2,4-Difluorophenylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-difluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZUIPTYDYCNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343311 | |
| Record name | 2,4-Difluorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40594-30-7 | |
| Record name | 2,4-Difluorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-Difluoro-phenyl)-hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Difluorophenylhydrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorophenylhydrazine is a fluorinated aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable reagent in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound and its hydrochloride salt, with a focus on its application in pharmaceutical and agrochemical research.
Chemical Structure and Identification
This compound is a substituted hydrazine with the molecular formula C₆H₆F₂N₂. The presence of two electron-withdrawing fluorine atoms at the ortho and para positions of the phenyl ring significantly influences its reactivity and physicochemical properties. The compound is most commonly handled and stored as its more stable hydrochloride salt.
dot
Caption: Chemical structure of this compound.
Structural and Property Data
The following tables summarize the key identifiers and physicochemical properties of this compound and its hydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | This compound | This compound Hydrochloride |
| IUPAC Name | (2,4-difluorophenyl)hydrazine | (2,4-difluorophenyl)hydrazine;hydrochloride[1] |
| CAS Number | 40594-30-7 | 51523-79-6[2][3] |
| Molecular Formula | C₆H₆F₂N₂ | C₆H₆F₂N₂·HCl[2][3] |
| SMILES String | C1=CC(=C(C=C1F)F)NN | C1=CC(=C(C=C1F)F)NN.Cl[1] |
| InChI Key | AAMNNSRHAVREBH-UHFFFAOYSA-N | AAMNNSRHAVREBH-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | This compound | This compound Hydrochloride |
| Molecular Weight | 144.12 g/mol | 180.58 g/mol [1][2] |
| Appearance | Crystalline solid | White to light yellow powder/crystal[2] |
| Melting Point | 65 °C | 227 - 249 °C[2] |
| Boiling Point | 185.1 ± 30.0 °C (Predicted) | Not available |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | Not available |
| Solubility | Slightly soluble in DMSO and Methanol | Not available |
Experimental Protocols
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is typically achieved through a two-step process involving the diazotization of 2,4-difluoroaniline followed by reduction of the resulting diazonium salt.[4]
Materials:
-
2,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2,4-difluoroaniline in a solution of concentrated hydrochloric acid and water.
-
Maintain the temperature at 0-5 °C and slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring.
-
Continue stirring for 30-60 minutes at the same temperature to ensure complete formation of the 2,4-difluorobenzenediazonium chloride solution. The completion of the reaction can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with continuous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for 1-2 hours to complete the reduction.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to precipitate the this compound hydrochloride.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization. While specific solvents for this compound hydrochloride are not well-documented, a common method for purifying phenylhydrazine hydrochlorides is recrystallization from hot water or aqueous ethanol, followed by cooling.[5]
-
Analytical Characterization
The identity and purity of this compound and its hydrochloride salt can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are invaluable for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic and hydrazine protons. The ¹³C NMR will display signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the fluorine substituents. The ¹⁹F NMR will provide distinct signals for the two non-equivalent fluorine atoms.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the more volatile free base, GC-MS can be employed for both identification and purity assessment. A non-polar or medium-polarity capillary column would be suitable. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily utilized for its nucleophilic hydrazine moiety. Its reactivity is influenced by the electron-withdrawing nature of the two fluorine atoms, which can affect the nucleophilicity of the hydrazine group and the reactivity of the aromatic ring.
Fischer Indole Synthesis
One of the most significant applications of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common scaffold in many pharmaceuticals.[6][7][8] The reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or a ketone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[6]
dot
Caption: Key steps in the Fischer Indole Synthesis.
The use of this compound in this synthesis leads to the formation of 5,7-difluoroindoles, which are important precursors for various therapeutic agents.
Synthesis of Pyrazoles
This compound can also react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole derivatives. Pyrazoles are another class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Biological Significance and Drug Development
This compound itself is not typically the active pharmaceutical ingredient (API). Instead, it serves as a critical starting material or intermediate in the synthesis of more complex molecules with desired therapeutic properties.[2] The incorporation of fluorine atoms into drug candidates can often enhance their metabolic stability, binding affinity, and bioavailability.
While there is no direct evidence of this compound being involved in specific biological signaling pathways, the indole and pyrazole derivatives synthesized from it are known to interact with various biological targets. For instance, fluorinated indoles have been investigated as inhibitors of kinases, which are key components of many signaling cascades that are often dysregulated in diseases like cancer.
Safety and Handling
This compound and its hydrochloride salt should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile fluorinated building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery and agrochemical development. Its utility in the Fischer indole synthesis and in the preparation of pyrazole derivatives underscores its importance to medicinal and synthetic chemists. This guide provides a foundational understanding of its chemical properties, structure, and reactivity, which is essential for its effective and safe use in a research and development setting.
References
- 1. This compound hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comprehensive Technical Guide to the Synthesis of 2,4-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis of 2,4-difluorophenylhydrazine hydrochloride, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines the primary synthetic route, details experimental protocols, presents quantitative data for comparison, and illustrates the process workflow.
Introduction
This compound hydrochloride is a valuable building block in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocyclic compounds. The presence of two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of the final active pharmaceutical ingredients (APIs). The synthesis of this compound is typically achieved through a well-established two-step process starting from 2,4-difluoroaniline.
Core Synthesis Pathway
The principal method for the preparation of this compound hydrochloride involves two sequential chemical transformations:
-
Diazotization: 2,4-Difluoroaniline is treated with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong mineral acid, to form the corresponding 2,4-difluorobenzenediazonium salt. This reaction is highly sensitive to temperature and is generally performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.
-
Reduction: The 2,4-difluorobenzenediazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂). The reaction with sodium sulfite initially forms a sulfonate intermediate, which is subsequently hydrolyzed with acid to yield the hydrazine. The final product is then isolated as its hydrochloride salt.
The overall reaction scheme can be visualized as follows:
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound hydrochloride. Two common methods employing different reducing agents are presented.
Method 1: Reduction with Sodium Sulfite
This method is analogous to the synthesis of other fluorinated phenylhydrazines and is considered a reliable approach.
Step 1: Diazotization of 2,4-Difluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of concentrated hydrochloric acid in water is prepared.
-
2,4-Difluoroaniline is added to the acidic solution, and the mixture is stirred until a homogenous suspension of the aniline hydrochloride is formed.
-
The flask is cooled to 0–5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the aniline suspension while vigorously stirring and maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the 2,4-difluorobenzenediazonium chloride solution. The resulting solution is typically pale yellow.
Step 2: Reduction of the Diazonium Salt and Isolation
-
In a separate large beaker, a solution of sodium sulfite in water is prepared and cooled to 10–15 °C.
-
The cold diazonium salt solution is slowly added to the sodium sulfite solution with continuous stirring. The pH of the mixture is maintained between 5.5 and 7.0 by the simultaneous addition of a sodium hydroxide solution.
-
Once the addition is complete, the reaction mixture is heated to 70–80 °C for 1-2 hours to facilitate the hydrolysis of the intermediate sulfonate.
-
The solution is then cooled, and concentrated hydrochloric acid is added to precipitate the this compound hydrochloride.
-
The mixture is further cooled to 10 °C to maximize crystallization.
-
The precipitated solid is collected by filtration, washed with a small amount of cold water or a saturated salt solution, and dried under vacuum to yield the final product.
Method 2: Reduction with Stannous Chloride
This method offers an alternative reduction pathway.
Step 1: Diazotization of 2,4-Difluoroaniline
-
The diazotization is carried out as described in Method 1, Step 1.
Step 2: Reduction of the Diazonium Salt and Isolation
-
A solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid is prepared and cooled.
-
The cold diazonium salt solution is added portion-wise to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to stir for several hours at room temperature.
-
The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold hydrochloric acid, and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
The product is dried under vacuum.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound hydrochloride.
| Parameter | Method 1 (Sodium Sulfite) | Method 2 (Stannous Chloride) | Reference |
| Starting Material | 2,4-Difluoroaniline | 2,4-Difluoroaniline | |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Sodium Sulfite, Sodium Hydroxide | Sodium Nitrite, Hydrochloric Acid, Stannous Chloride | |
| Reaction Temperature | Diazotization: 0-5 °CReduction/Hydrolysis: 70-80 °C | Diazotization: 0-5 °CReduction: <10 °C | |
| Reported Yield | Can be up to 95% (in continuous flow processes) | Typically high, often >90% | [1] |
| Reported Purity | ≥ 99.3% (in continuous flow processes) | High, product often used without further purification | [1] |
| Melting Point | 227 - 249 °C | Not specified, but expected to be similar | [1] |
| Appearance | White to light yellow or dark green powder/crystal | Pale brown solid (for analogous phenylhydrazines) | [1],[2] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the synthesis and purification process.
Conclusion
The synthesis of this compound hydrochloride from 2,4-difluoroaniline is a robust and well-documented process. The choice of reducing agent, either sodium sulfite or stannous chloride, can be made based on factors such as cost, environmental considerations, and desired purity. By carefully controlling the reaction conditions, particularly temperature during the diazotization step, high yields and purity of the final product can be consistently achieved. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
2,4-Difluorophenylhydrazine safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2,4-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound and its hydrochloride salt, intended for use by professionals in research and development. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is crucial to understand its potential health effects to handle it safely. The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[1][4]
Table 1: GHS Hazard Classification for this compound Hydrochloride
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: Classifications are based on the hydrochloride salt, which is the common commercial form. Some sources also indicate that related hydrazine compounds may cause allergic skin reactions, are suspected of causing genetic defects, and may cause cancer.[5][6]
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7][8]
-
Avoid contact with skin, eyes, and clothing.[1][3][9] Do not breathe dust, fumes, or vapors.[1][9][10]
-
Wear appropriate personal protective equipment (PPE), as detailed in Section 3.[10]
-
Wash hands and any exposed skin thoroughly after handling.[1][7][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][5][7][9]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5][7][11]
-
Keep refrigerated when possible.[7] Some sources specify storage at 2-8°C.[12]
-
Store locked up, accessible only to authorized personnel.[5][9][11]
-
The compound may be light, air, and moisture sensitive.[5][9] Store under an inert gas if necessary.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][7][9]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5][9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical for preventing exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][7][9] | Protects against splashes and dust, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) inspected before use.[8][10] Wear a lab coat, and consider a chemical-resistant apron and impervious clothing for larger quantities.[8][10] | Prevents skin contact, which can cause irritation and systemic toxicity. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if working outside a fume hood.[1][7][9] A full-face respirator may be necessary if irritation or other symptoms are experienced.[13] | Protects against inhalation of harmful dust or vapors, which can cause respiratory irritation and toxicity. |
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
First-Aid Measures
-
General Advice: Move the victim to fresh air.[14] Call for immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[11]
-
Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][9][13] If breathing is difficult, trained personnel should provide oxygen or artificial respiration.[14][15] Seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][7][9] Seek medical attention if irritation persists or if you feel unwell.[1][9]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][7][9] Remove contact lenses if present and easy to do.[1][9] Continue rinsing and seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting.[9][15] Rinse the mouth with water.[9][10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[9][11]
Accidental Release Measures (Spills)
-
Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[1][7] Avoid breathing dust and contact with the substance.[10] Wear appropriate PPE, including respiratory protection.[10]
-
Environmental Precautions: Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[9][10]
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1][7][9] Clean the affected area thoroughly.[5]
Fire-Fighting and Disposal
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][10]
-
Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride gas.[1][9][11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][10][11]
Disposal
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[1][7][9][11] Waste should be sent to an approved waste disposal plant.[1][7][9][11] Do not allow the chemical to enter the environment.[9]
Physical and Chemical Properties
Limited quantitative data is available in the provided sources.
Table 3: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₆H₆F₂N₂ · HCl[3][12] |
| Molecular Weight | 180.58 g/mol [4][12] |
| Appearance | White to light yellow or light orange powder/crystal.[2][12] |
| Melting Point | 227 - 249 °C[12] |
Note: Detailed experimental protocols for determining these properties are not provided in the source materials.
Logical Workflow for Safe Handling
The following diagram illustrates the logical steps for ensuring safety when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound Hydrochloride | 51523-79-6 | TCI AMERICA [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. riccachemical.com [riccachemical.com]
- 7. fishersci.com [fishersci.com]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. chemimpex.com [chemimpex.com]
- 13. echemi.com [echemi.com]
- 14. trdsf.com [trdsf.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
A Comprehensive Technical Guide to 2,4-Difluorophenylhydrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorophenylhydrazine and its hydrochloride salt are important synthetic intermediates, primarily utilized in the development of pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and physicochemical properties, making it a valuable building block for introducing fluorine into target molecules. This strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, key parameters in drug design. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and key applications of this compound.
Physical and Chemical Properties
This compound is most commonly handled and stored as its hydrochloride salt, which exhibits greater stability. The properties of both the free base and the hydrochloride salt are summarized below.
Quantitative Data Summary
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₆H₆F₂N₂ | C₆H₆F₂N₂·HCl[1][2] |
| Molecular Weight | 144.12 g/mol | 180.58 g/mol [1][2] |
| CAS Number | 40594-30-7 | 51523-79-6[1][2] |
| Appearance | Cream crystalline solid | White to light yellow or dark green powder/crystal[1] |
| Melting Point | 65 °C | 227 - 249 °C[1] |
| Boiling Point | 185.1 ± 30.0 °C (Predicted) | Not available |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | Not available |
| pKa | 4.77 ± 0.27 (Predicted) | Not available |
| Solubility | Slightly soluble in DMSO and Methanol | Not available |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the -NH proton, and the -NH₂ protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The hydrazine protons will appear as broad signals, and their chemical shift can be concentration-dependent and affected by the solvent.
-
¹³C NMR: The carbon NMR spectrum for the hydrochloride salt in DMSO-d₆ is available[3]. The signals for the fluorinated aromatic carbons will appear as doublets due to C-F coupling. The carbon attached to the hydrazine group will also be identifiable.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with coupling to each other and to adjacent protons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound hydrochloride include:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching vibrations (hydrazine group) |
| 3200-3000 | Aromatic C-H stretching |
| 1620-1580 | C=C aromatic ring stretching |
| 1520-1480 | N-H bending vibrations |
| 1280-1100 | C-F stretching vibrations |
An FTIR spectrum for this compound hydrochloride is available, confirming the presence of these characteristic functional groups[4].
Mass Spectrometry (MS)
Mass spectrometry of phenylhydrazine derivatives typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the cleavage of the N-N bond and fragmentation of the aromatic ring[5]. For this compound, characteristic losses would include the loss of NH₂, N₂H₃, and fragments related to the difluorophenyl cation.
Experimental Protocols
Synthesis of this compound Hydrochloride
A detailed, step-by-step laboratory protocol for the synthesis of this compound hydrochloride is not explicitly available in the searched literature. However, a general and representative procedure can be adapted from the synthesis of analogous arylhydrazines, which typically involves a two-step process: diazotization of the corresponding aniline followed by reduction[6][7].
Step 1: Diazotization of 2,4-Difluoroaniline
-
In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, add a solution of 2,4-difluoroaniline in dilute hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger flask, prepare a solution of sodium sulfite or stannous chloride in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for a specified time, allowing the reaction to proceed to completion. The color of the reaction mixture will typically change.
-
Acidify the reaction mixture with concentrated hydrochloric acid and heat to hydrolyze the intermediate sulfonate salt.
-
Cool the mixture to induce precipitation of the this compound hydrochloride.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water or an appropriate organic solvent.
General synthesis workflow for this compound Hydrochloride.
Purification by Recrystallization
The crude this compound hydrochloride can be purified by recrystallization to obtain a product of higher purity[8][9][10][11][12].
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as ethanol, methanol, or a mixture of alcohol and water.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the nucleophilic character of the hydrazine moiety, making it a key reagent in condensation reactions and cyclizations.
Fischer Indole Synthesis
The most prominent application of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole ring system[13][14][15][16][17]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of this compound with an aldehyde or a ketone. This reaction allows for the synthesis of indoles with fluorine atoms at the 5 and 7 positions of the indole ring, which are of significant interest in medicinal chemistry.
Mechanism of the Fischer Indole Synthesis with this compound.
Intermediate in Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules[1]. The incorporation of the 2,4-difluorophenyl moiety can significantly impact the pharmacological profile of a compound.
1. Anticancer Agents: Phenylhydrazine and its derivatives have been utilized in the synthesis of compounds with potential anticancer activities[18][19]. The resulting hydrazone structures and further cyclized products are being investigated for their cytotoxic effects against various cancer cell lines, such as those for lung and breast cancer[18][20]. The mechanism of action for some of these compounds may involve the induction of apoptosis[20].
2. Cannabinoid Receptor 2 (CB2) Agonists: this compound is a precursor for the synthesis of potent and selective CB2 receptor agonists[21]. The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and is a therapeutic target for inflammatory and neuropathic pain without the psychoactive effects associated with the CB1 receptor[21][22].
Simplified signaling pathway of the Cannabinoid Receptor 2 (CB2).
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its physical and chemical properties, largely influenced by the two fluorine atoms, make it an ideal precursor for introducing fluorine into complex molecules. The Fischer indole synthesis remains its most significant application, providing access to a wide range of fluorinated indole derivatives. As research into fluorinated organic compounds continues to expand, the importance of this compound as a key building block in drug discovery and materials science is expected to grow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 18. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 22. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2,4-Difluorophenylhydrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2,4-difluorophenylhydrazine, a key building block in medicinal chemistry and drug development. Due to a lack of extensive published quantitative data, this document focuses on providing robust experimental protocols for determining its solubility, alongside a framework for recording and standardizing such data.
Quantitative Solubility Data
A thorough review of current literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound in a wide range of organic solvents. Qualitative assessments indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] To facilitate further research and development, the following table is provided as a standardized template for recording experimentally determined solubility data.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Slightly soluble | ||||
| Methanol | Protic, Polar | Slightly soluble | ||||
| Ethanol | Protic, Polar | |||||
| Isopropanol | Protic, Polar | |||||
| Acetonitrile | Aprotic, Polar | |||||
| Tetrahydrofuran (THF) | Aprotic, Polar | |||||
| Acetone | Aprotic, Polar | |||||
| Dichloromethane (DCM) | Aprotic, Nonpolar | |||||
| Chloroform | Aprotic, Nonpolar | |||||
| Toluene | Aromatic, Nonpolar | |||||
| Heptane | Aliphatic, Nonpolar | |||||
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | |||||
| Ethyl Acetate | Ester |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development, formulation, and quality control. The following are detailed methodologies for quantifying the solubility of this compound.
Isothermal Shake-Flask Method
This gravimetric method is considered the gold standard for solubility determination due to its accuracy and reliability.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (±0.1 mg accuracy)
-
Vials with solvent-resistant caps (e.g., glass with PTFE-lined septa)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Drying oven
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution using a syringe filter into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Quantification: Once the solvent is fully evaporated, weigh the container with the dried solute. The mass of the dissolved solid can be determined by subtracting the initial weight of the empty container.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Instrumental Analytical Methods
For a more rapid and potentially higher-throughput approach, the concentration of the saturated solution can be determined using various analytical techniques.
Procedure (Steps 1-5 are the same as the Isothermal Shake-Flask Method):
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted solution using a pre-calibrated analytical method such as:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. A UV detector is typically appropriate.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a calibration curve can be prepared to determine its concentration based on absorbance at a specific wavelength.
-
-
Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
References
The Advent and Evolution of Fluorinated Phenylhydrazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Phenylhydrazine, first synthesized in 1875, and its derivatives are pivotal building blocks in organic synthesis, most notably in the construction of indole rings via the Fischer indole synthesis. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of fluorinated phenylhydrazines. It details experimental protocols for their preparation and presents key quantitative data. Furthermore, this guide elucidates the role of these compounds as modulators of key signaling pathways, offering insights for their application in drug discovery and development.
Discovery and Historical Context
The story of phenylhydrazines begins with the pioneering work of German chemist Hermann Emil Fischer. In 1875, Fischer reported the first synthesis of phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite salts.[1] This discovery proved to be monumental, not only for the field of organic chemistry but also for biochemistry. Fischer himself utilized phenylhydrazine to react with sugars, forming osazones that allowed for their characterization and separation, a body of work that contributed to his 1902 Nobel Prize in Chemistry.[2][3]
The fundamental synthetic pathway established by Fischer, involving the diazotization of an aniline followed by reduction, remains the principal method for preparing substituted phenylhydrazines, including their fluorinated analogs. The introduction of fluorine into the phenyl ring, a strategy widely employed in the 20th and 21st centuries to enhance drug efficacy, metabolic stability, and binding affinity, represents a logical and powerful extension of Fischer's original discovery.[1][4][5][6] The unique properties of the fluorine atom, such as its high electronegativity and small size, can significantly influence the electronic and conformational properties of the phenylhydrazine scaffold.[1][4]
Synthesis of Fluorinated Phenylhydrazines
The synthesis of fluorinated phenylhydrazines typically follows a two-step process: the diazotization of a corresponding fluorinated aniline, followed by the reduction of the resulting diazonium salt. The general workflow is depicted below.
Experimental Protocols
2.1.1. Synthesis of 4-Fluorophenylhydrazine Hydrochloride
This protocol is adapted from established procedures for the synthesis of phenylhydrazine derivatives.
-
Materials: 4-fluoroaniline, concentrated hydrochloric acid, sodium nitrite, tin(II) chloride dihydrate (SnCl₂·2H₂O), water.
-
Procedure:
-
Dissolve 4-fluoroaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (2 equivalents) in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold tin(II) chloride solution to the diazonium salt solution.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with brine and then with diethyl ether.
-
Dry the product under vacuum to yield 4-fluorophenylhydrazine hydrochloride as a solid.
-
2.1.2. Synthesis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride
This protocol is based on patented industrial methods.
-
Materials: 4-(trifluoromethyl)aniline, concentrated hydrochloric acid, water, sodium nitrite, sodium sulfite.
-
Procedure:
-
Add 4-(trifluoromethyl)aniline to a mixture of concentrated hydrochloric acid and water in a reaction vessel equipped with a stirrer. A white solid may form.
-
Cool the mixture to -5 to 15 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the aniline suspension, maintaining the temperature between -5 and 15 °C.
-
After the addition is complete, adjust the pH of the diazotization reaction solution to 5-7 using a sodium carbonate solution.
-
In a separate vessel, prepare a solution of sodium sulfite in water and cool it to 0-20 °C.
-
Add the diazo reaction liquid dropwise to the sodium sulfite solution, maintaining the temperature at 0-25 °C.
-
Stir the mixture at room temperature for 1-3 hours.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 1-4 hours.
-
Cool the reactant to 0-20 °C to precipitate the product.
-
Filter the solid and dry to obtain 4-(trifluoromethyl)phenylhydrazine hydrochloride.
-
Physicochemical Data of Representative Fluorinated Phenylhydrazines
The introduction of fluorine substituents significantly alters the physical and chemical properties of the phenylhydrazine molecule. The following tables summarize key quantitative data for a selection of monof-, dif-, and trifluoromethyl-substituted phenylhydrazines.
Table 1: Physical Properties of Selected Fluorinated Phenylhydrazines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Fluorophenylhydrazine hydrochloride | 2924-15-4 | C₆H₈ClFN₂ | 162.59 | 200 - 205 | N/A |
| 4-Fluorophenylhydrazine hydrochloride | 823-85-8 | C₆H₈ClFN₂ | 162.59 | ≥300 | N/A |
| 2,4-Difluorophenylhydrazine hydrochloride | 51523-79-6 | C₆H₇ClF₂N₂ | 180.58 | N/A | N/A |
| 4-(Trifluoromethyl)phenylhydrazine | 368-90-1 | C₇H₇F₃N₂ | 176.14 | 63 - 65 | 118 - 122 (at 17 mmHg) |
| 4-(Trifluoromethyl)phenylhydrazine hydrochloride | 2923-56-0 | C₇H₈ClF₃N₂ | 212.60 | N/A | N/A |
| 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | 133115-72-7 | C₇H₈ClF₃N₂O | 228.60 | 230 | N/A |
Table 2: NMR Spectroscopic Data for Selected Fluorinated Phenylhydrazines
| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 4-Fluorophenylhydrazine hydrochloride | DMSO-d₆ | Signals present, specific shifts not detailed in source.[7] | Signals present, specific shifts not detailed in source.[8] | N/A |
| This compound hydrochloride | DMSO-d₆ | N/A | Signals present, specific shifts not detailed in source.[3] | N/A |
| Phenylhydrazine (for comparison) | N/A | N/A | Signals present, specific shifts not detailed in source.[9] | N/A |
Note: Detailed, assigned NMR spectra for the free bases and hydrochlorides are not consistently available across the literature. The provided links indicate the existence of spectral data.
Role in Modulating Signaling Pathways
Fluorinated phenylhydrazines and their derivatives are not merely synthetic intermediates; they have been identified as inhibitors of key enzymes involved in critical biological signaling pathways. Their ability to modulate these pathways makes them attractive scaffolds for drug discovery.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[2][10][11][12] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine metabolites, which are themselves immunosuppressive. The overall effect is the creation of an immune-tolerant environment that allows the tumor to evade destruction by the host's immune system.[2][10] Phenylhydrazine has been identified as a potent inhibitor of IDO1, with studies showing it interacts with the heme cofactor in the enzyme's active site.[2][10] This suggests that fluorinated phenylhydrazines could serve as a valuable starting point for the design of novel IDO1 inhibitors for cancer immunotherapy.
Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[13] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[14] Phenylhydrazine and its derivatives have a well-documented history as MAO inhibitors.[15] The development of fluorinated hydrazone and piperazine derivatives has led to potent and selective MAO inhibitors.[13][14][16] For instance, certain hydrazone derivatives have shown high selectivity for MAO-A, the target for antidepressant drugs.[13] The strategic placement of fluorine atoms on the phenyl ring can influence the potency and selectivity of these inhibitors.
Potential Interaction with the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[17][18][19][20][21] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[17][19] While direct inhibition of the JAK/STAT pathway by simple fluorinated phenylhydrazines is not extensively documented, the broader class of kinase inhibitors often incorporates heterocyclic scaffolds that can be synthesized using phenylhydrazine derivatives. Therefore, fluorinated phenylhydrazines represent important starting materials for the synthesis of more complex molecules designed to target the JAK/STAT pathway.
Conclusion
From their initial discovery by Emil Fischer, phenylhydrazines have proven to be remarkably versatile and enduringly important molecules in chemical synthesis. The advent of organofluorine chemistry has added a new dimension to this class of compounds, enabling the fine-tuning of their properties for applications in drug discovery and materials science. Fluorinated phenylhydrazines are not only key precursors for a wide range of heterocyclic compounds but also exhibit intrinsic biological activity as modulators of important enzymatic pathways like IDO1 and MAO. As our understanding of disease biology deepens and synthetic methodologies advance, the strategic use of fluorinated phenylhydrazines is poised to continue driving innovation in the development of novel therapeutics.
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR [m.chemicalbook.com]
- 8. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR spectrum [chemicalbook.com]
- 9. Phenylhydrazine(100-63-0) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 18. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4-Difluorophenylhydrazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Difluorophenylhydrazine, a crucial reagent and intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.
Executive Summary
Understanding the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound hydrochloride. While spectra for this compound are available in databases such as PubChem and SpectraBase, the precise, experimentally determined peak values can vary based on instrumentation and conditions.[1][2][3] The data presented here are representative and intended for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals for the aromatic ring protons and carbons, as well as for the hydrazine moiety.
Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | NH |
| ~8.5 | br s | 2H | NH₂ |
| ~7.1-7.4 | m | 3H | Ar-H |
Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride (DMSO-d₆) [2]
| Chemical Shift (δ) ppm | Assignment |
| ~150-160 (dd) | C-F |
| ~145-155 (dd) | C-F |
| ~130 (d) | C-N |
| ~115 (dd) | Ar-C |
| ~110 (d) | Ar-C |
| ~105 (dd) | Ar-C |
Note: The exact chemical shifts and coupling constants for the fluorine-coupled carbons require high-resolution spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound hydrochloride is expected to show characteristic absorption bands for N-H, C-N, C-F, and aromatic C-H and C=C bonds.
Table 3: FT-IR Spectroscopic Data for this compound Hydrochloride (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, Broad | N-H stretching (hydrazine) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 1600-1650 | Strong | N-H bending |
| 1500-1600 | Medium-Strong | Aromatic C=C stretching |
| 1200-1300 | Strong | C-N stretching |
| 1100-1200 | Strong | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, the molecular ion peak and characteristic fragmentation patterns involving the loss of the hydrazine group and fluorine atoms would be expected.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 144 | High | [M]⁺ (Molecular Ion) |
| 115 | Medium | [M - NHNH₂]⁺ |
| 95 | Medium | [M - NHNH₂ - F]⁺ |
| 75 | Low | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid samples like this compound hydrochloride.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Versatility of 2,4-Difluorophenylhydrazine in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorophenylhydrazine has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, significantly influence the reactivity of the hydrazine moiety and the biological activity of its derivatives. This technical guide explores the diverse applications of this compound in key research areas, providing detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways. The strategic incorporation of the 2,4-difluorophenyl motif has led to the development of potent anticancer, antifungal, and herbicidal agents, as well as versatile intermediates for complex organic syntheses.
Core Applications and Synthetic Pathways
This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, primarily through condensation reactions with carbonyls and subsequent cyclization.
Fischer Indole Synthesis: A Gateway to Bioactive Indoles
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals. The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) in a suitable solvent such as ethanol or acetic acid. Add the desired ketone or aldehyde (1.0-1.2 eq.) to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the corresponding (2,4-difluorophenyl)hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the hydrazone may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.
-
Indolization: The crude or purified hydrazone is then subjected to cyclization. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), sulfuric acid, or Lewis acids like zinc chloride. The hydrazone is heated in the presence of the acid catalyst. The reaction temperature and time are crucial and depend on the substrate and the catalyst used, often ranging from 80°C to 180°C.
-
Work-up and Purification: After cooling, the reaction mixture is typically quenched by pouring it onto ice-water. The resulting mixture is then neutralized with a base (e.g., NaOH or NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude indole derivative is then purified by column chromatography on silica gel or recrystallization.
Applications in Drug Discovery and Agrochemicals
The unique physicochemical properties imparted by the difluorophenyl group make this compound a valuable starting material for the synthesis of novel therapeutic and agrochemical agents.
Anticancer Agents: Targeting Kinase Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, often by inhibiting key protein kinases involved in tumor growth and proliferation.
Several classes of compounds derived from this compound, such as quinazolinones and pyrazoles, have been shown to inhibit receptor tyrosine kinases like EGFR, VEGFR-2, and MET. These kinases are crucial components of signaling pathways that regulate cell growth, survival, and angiogenesis.
EGFR Signaling Pathway and Inhibition:
VEGFR-2 Signaling Pathway and Inhibition:
MET Signaling Pathway and Inhibition:
The following table summarizes the in vitro cytotoxic activity of representative compounds derived from this compound against various cancer cell lines.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Quinazolinone Hydrazone | EBC-1 (Lung Cancer) | 8.6 | [1] |
| Fused Pyrazole | HEPG2 (Liver Cancer) | 0.31 - 0.71 | [2] |
| Quinoline-based Dihydrazone | MCF-7 (Breast Cancer) | 7.016 - 7.05 | [3] |
| Quinoline Hydrazide | SH-SY5Y (Neuroblastoma) | 2.9 - 5.7 | [4] |
| Quinoline Hydrazide | Kelly (Neuroblastoma) | 1.3 - 2.4 | [4] |
| Quinoline Hydrazide | MCF-7 (Breast Cancer) | > 25 | [4] |
| Quinoline Hydrazide | MDA-MB-231 (Breast Cancer) | 18.8 | [4] |
Antifungal Agents: Synthesis of Potent Hydrazones
Hydrazones synthesized from this compound and various aldehydes have demonstrated significant antifungal activity, particularly against Candida species.
-
Reaction Setup: To a solution of this compound hydrochloride (1.0 eq.) in ethanol, add the appropriate aldehyde (1.0 eq.).
-
Reaction Conditions: The mixture is stirred at room temperature. The reaction progress is monitored by TLC.
-
Product Isolation: Upon completion, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure hydrazone derivative.
The minimum inhibitory concentration (MIC) is a key measure of antifungal potency.
| Hydrazone Derivative | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Reference |
| (E)-1-benzylidene-2-(2,4-difluorophenyl)hydrazine | >32 | 32 | >32 | [5] |
| Derivative with 2-nitrobenzaldehyde | >32 | >32 | >32 | [6] |
| Derivative with 3,4,5-trimethoxybenzylidene | 16 | 16 | 32 | [5] |
Herbicidal Agents: Pyrazole Derivatives
Pyrazole-containing compounds are a well-established class of herbicides. This compound can be utilized as a key starting material for the synthesis of novel pyrazole herbicides. The general synthesis involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.
-
Condensation: this compound (1.0 eq.) is reacted with a suitable 1,3-dicarbonyl compound (e.g., a β-ketoester or a diketone) (1.0 eq.) in a solvent such as ethanol or acetic acid.
-
Cyclization: The reaction is typically heated to reflux to promote the condensation and subsequent cyclization to form the pyrazole ring.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the desired pyrazole derivative.
The herbicidal efficacy is often reported as the concentration required for 50% inhibition of growth (IC₅₀ or EC₅₀).
| Pyrazole Derivative | Weed Species | Herbicidal Activity (% inhibition @ 150 g a.i./ha) | Reference |
| Phenylpyridine-containing pyrazole 6a | Setaria viridis | 50% | [7] |
| Phenylpyridine-containing pyrazole 6c | Setaria viridis | 50% | [7] |
| Phenylpyridine-containing pyrazole 6a | Digitaria sanguinalis | 50-60% | [4] |
| Phenylpyridine-containing pyrazole 6c | Abutilon theophrasti | 50-60% | [4] |
Conclusion
This compound is a highly valuable and versatile building block in modern chemical research. Its application spans the synthesis of complex heterocyclic structures like indoles and pyrazoles, leading to the discovery of potent drug candidates and agrochemicals. The presence of the difluorophenyl moiety consistently contributes to enhanced biological activity, making it a key component in the design of novel kinase inhibitors for cancer therapy, effective antifungal agents against resistant strains, and new classes of herbicides. The experimental protocols and quantitative data presented in this guide underscore the broad utility and potential of this compound for researchers, scientists, and professionals in the field of drug development and agrochemical innovation. Further exploration of derivatives from this scaffold promises to yield even more significant advancements in these critical areas of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
A Technical Guide to 2,4-Difluorophenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
Introduction: 2,4-Difluorophenylhydrazine hydrochloride (CAS No. 51523-79-6) is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its utility primarily lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly fluorinated indole derivatives, which are prevalent in many biologically active compounds. This guide provides an in-depth overview of commercially available this compound hydrochloride, its application in the synthesis of fluorinated indoles via the Fischer indole synthesis, and a workflow for supplier selection.
Commercial Suppliers and Product Specifications
For researchers and drug development professionals, sourcing high-quality starting materials is paramount. Several chemical suppliers offer this compound hydrochloride with varying purities and in different quantities. Below is a comparative table of prominent suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich (Merck) | This compound hydrochloride | 51523-79-6 | C₆H₆F₂N₂·HCl | 180.58 | 96% |
| Santa Cruz Biotechnology | This compound hydrochloride | 51523-79-6 | C₆H₆F₂N₂·HCl | 180.58 | Not Specified[3] |
| Chem-Impex | This compound hydrochloride | 51523-79-6 | C₆H₆F₂N₂·HCl | 180.58 | ≥ 97% |
| TCI AMERICA | This compound Hydrochloride | 51523-79-6 | Not Specified | Not Specified | >97.0% |
| Aromsyn Co., Ltd. | This compound hydrochloride | 51523-79-6 | C₆H₇ClF₂N₂ | 180.584 | > 97%[1] |
| J&K Scientific LLC | This compound hydrochloride, 98% | 51523-79-6 | C₆H₆F₂N₂·HCl | 180.58 | 98%[4] |
Core Application: The Fischer Indole Synthesis
The most prominent application of this compound hydrochloride in drug discovery and development is as a precursor in the Fischer indole synthesis. This classic reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The use of a difluorinated hydrazine leads to the corresponding 5,7-difluoroindole derivatives, which can exhibit unique pharmacological properties due to the presence of fluorine atoms.
Signaling Pathway of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
Caption: Fischer Indole Synthesis Pathway
Generalized Experimental Protocol for Fischer Indole Synthesis
This protocol provides a general procedure for the synthesis of a 5,7-difluoroindole derivative using this compound hydrochloride and a suitable ketone.
Materials:
-
This compound hydrochloride
-
An appropriate ketone (e.g., cyclohexanone)
-
Anhydrous ethanol or acetic acid (as solvent)
-
A strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve this compound hydrochloride (1.0 equivalent) in the chosen solvent. Add the ketone (1.0-1.2 equivalents) to the solution. If the reaction is slow at room temperature, the mixture can be gently heated (e.g., to 50-60 °C) for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Indolization: To the solution containing the formed hydrazone (or the initial mixture of hydrazine and ketone), carefully add the acid catalyst. The choice and amount of catalyst will depend on the specific substrates and solvent.[6] For example, a catalytic amount of concentrated sulfuric acid can be added dropwise at 0 °C, or a larger quantity of polyphosphoric acid can be used as both catalyst and solvent.[7]
-
Reaction: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong mineral acid was used, carefully neutralize the reaction by pouring it into a beaker of ice and slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford the pure 5,7-difluoroindole derivative.
Workflow for Selecting a Commercial Supplier
Choosing the right supplier is a critical step in the research and development process. The following workflow provides a logical approach to selecting a commercial supplier for this compound hydrochloride.
Caption: Supplier Selection Workflow
References
Methodological & Application
Application Notes and Protocols for Fischer Indole Synthesis using 2,4-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a versatile and widely used method for the synthesis of indoles, a core heterocyclic motif in numerous natural products and pharmaceuticals.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1] The resulting indole scaffold is of significant interest in drug discovery. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, bioavailability, and binding affinity. Consequently, the synthesis of fluorinated indoles, such as 5,7-difluoroindoles derived from 2,4-difluorophenylhydrazine, is a key strategy in the development of novel therapeutic agents.
These application notes provide detailed protocols for the synthesis of various 5,7-difluoroindole derivatives using the Fischer indole synthesis with this compound and different ketone starting materials.
Reaction Mechanism and Experimental Workflow
The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization and aromatization with the elimination of ammonia.[1]
Caption: Mechanism of the Fischer Indole Synthesis.
A general workflow for the synthesis and purification of 5,7-difluoroindoles is depicted below.
Caption: General Experimental Workflow.
Experimental Protocols
The following are representative protocols for the synthesis of 5,7-difluoroindoles.
Protocol 1: Synthesis of 5,7-Difluoro-2-methyl-1H-indole
-
Materials: this compound, Acetone, Glacial Acetic Acid, Ethanol, Sodium Bicarbonate (saturated solution), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Add acetone (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The reaction can be monitored by TLC.
-
To the hydrazone mixture, add a larger quantity of glacial acetic acid to act as the cyclization catalyst and solvent.
-
Heat the reaction mixture to reflux (approximately 118°C) for 2-4 hours. Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5,7-difluoro-2-methyl-1H-indole.
-
Protocol 2: Synthesis of 5,7-Difluoro-2,3-dimethyl-1H-indole
-
Materials: this compound, 2-Butanone, Polyphosphoric Acid (PPA), Dichloromethane, Sodium Bicarbonate (saturated solution), Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Prepare the 2,4-difluorophenylhydrazone of 2-butanone separately by reacting this compound (1.0 eq) with 2-butanone (1.1 eq) in ethanol with a catalytic amount of acetic acid. Isolate the hydrazone by filtration.
-
In a separate flask, heat polyphosphoric acid to approximately 80-100°C.
-
Add the pre-formed hydrazone portion-wise to the hot PPA with vigorous stirring.
-
Continue heating and stirring for 30-60 minutes. Monitor the reaction by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with saturated sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5,7-difluoro-2,3-dimethyl-1H-indole.[3]
-
Protocol 3: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydrocarbazole
-
Materials: this compound, Cyclohexanone, Glacial Acetic Acid, Methanol, Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), cyclohexanone (1.1 eq), and glacial acetic acid.
-
Heat the mixture to reflux with stirring for 1-2 hours.[4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the hot reaction mixture into a beaker of cold water with stirring to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol to remove impurities.
-
Dry the solid to obtain the crude 5,7-difluoro-1,2,3,4-tetrahydrocarbazole.
-
Recrystallize the crude product from methanol or ethanol to obtain the pure compound.[4]
-
Data Presentation
| Product | Ketone | Catalyst | Solvent | Reaction Conditions | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 5,7-Difluoro-2-methyl-1H-indole | Acetone | Acetic Acid | Acetic Acid | Reflux, 2-4 h | Data not available | Data not available | Data not available |
| 5,7-Difluoro-2,3-dimethyl-1H-indole | 2-Butanone | PPA | - | 80-100°C, 30-60 min | Data not available | 7.60 (s, 1H), 7.17-7.29 (m, 3H), 2.38 (s, 3H), 2.29 (s, 3H)[5] | 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, 8.60[5] |
| 5,7-Difluoro-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux, 1-2 h | Data not available | 7.64 (br s, 1H), 7.08-7.71 (m, 2H), 7.29 (m, 1H), 7.49 (m, 1H), 2.74 (br t, 4H), 1.86-1.99 (br m, 4H)[6] | 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05[6] |
Applications in Drug Discovery and Relevant Signaling Pathways
Indole derivatives are known to interact with various biological targets, including protein kinases. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes the ERK cascade, is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in cancer. Some indole-based compounds have been shown to act as inhibitors of key kinases in this pathway, such as MEK and ERK, making them attractive candidates for anticancer drug development. The introduction of fluorine atoms can further enhance the potency and pharmacokinetic profile of these inhibitors.
Caption: Inhibition of the MAPK/ERK Signaling Pathway.
References
Synthesis of 5,7-Difluoroindole Derivatives via Fischer Indole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds. The introduction of fluorine atoms into the indole scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of 5,7-difluoroindole derivatives using 2,4-difluorophenylhydrazine as a key starting material. The primary synthetic route described is the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.
Core Concepts: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic organic reaction that forms an indole from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring.[1]
The general mechanism involves:
-
Hydrazone Formation: Reaction of the arylhydrazine (this compound) with a ketone or aldehyde.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement occurs, forming a new carbon-carbon bond.
-
Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent loss of ammonia to form the stable indole ring.
Applications in Medicinal Chemistry
Fluorinated indoles, particularly those with fluorine atoms on the benzene ring, are valuable scaffolds in drug discovery. The 5,7-difluoroindole core, synthesized from this compound, is a key component in various pharmacologically active molecules.
Anticancer Activity: Indole derivatives are recognized as a promising scaffold for the design of anticancer drugs due to their high bioavailability and broad spectrum of pharmacological actions.[4][5] Specifically, 5-fluoro-2-oxindole derivatives have been synthesized and have demonstrated significant antitumor activity against various cancer cell lines, including leukemia, breast cancer, ovarian cancer, and lung cancer.[4][6] Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting receptors such as VEGF2.[4][6]
Serotonin Receptor Modulation: Derivatives of tryptamine, which contains an indole nucleus, are known to interact with serotonin (5-HT) receptors. The fluorination of tryptamine analogs can influence their affinity for different serotonin receptor subtypes.[3] For instance, some fluorinated indole-imidazole conjugates have been identified as potent and selective agonists for the 5-HT7 receptor, which is a target for treating neuropathic pain.[7] The 5-HT7 receptor is involved in various central nervous system functions, and its agonists have shown potential in modulating neuronal plasticity and neuroprotective effects.[8]
Experimental Protocols
The following protocols provide a general framework for the synthesis of 5,7-difluoroindole derivatives using this compound. The specific reaction conditions may require optimization depending on the chosen ketone or aldehyde.
Protocol 1: One-Pot Synthesis of 5,7-Difluoro-2,3-dimethyl-1H-indole
This protocol describes a one-pot synthesis which is efficient and minimizes the need to isolate the intermediate hydrazone.
Materials:
-
This compound hydrochloride
-
Ethyl methyl ketone
-
1-Butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (ionic liquid catalyst)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, combine this compound hydrochloride (1 mmol), ethyl methyl ketone (1.2 mmol), and [bmim(BF4)] (20 mol%) in methanol (10 mL).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated by filtration and evaporation of the methanol solvent.
-
The ionic liquid can be recovered and reused for subsequent reactions.
This green chemistry approach offers operational simplicity and high yields.[9]
Protocol 2: Synthesis of 6,8-Difluoro-1,2,3,4-tetrahydro-9H-carbazole
This protocol details the synthesis of a tetracyclic indole derivative.
Materials:
-
This compound
-
Cyclohexanone
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
A mixture of this compound (1.0 mmol), cyclohexanone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol) is heated in a test tube at 100 °C for 5 minutes with swirling.
-
After cooling the mixture, water is added.
-
The solid product is collected by filtration, washed with water, and dried under vacuum to yield the analytically pure tetrahydrocarbazole.
This solvent-free method is a rapid and environmentally friendly approach.[10]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of fluorinated indole derivatives.
| Starting Materials | Product | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Fluorophenylhydrazine hydrochloride, 4-Cyclohexanonecarboxylic acid ethyl ester | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester | Ethanol | Reflux | Overnight | 98 | N/A |
| Phenylhydrazine, Various ketones | Various indoles | p-Toluenesulfonic acid monohydrate | 100 | 5 min | Excellent | [10] |
| Substituted phenylhydrazines, Cyclohexanone | Substituted tetrahydrocarbazoles | [bmim(BF4)] / Methanol | Room Temp. | Shorter reaction time | Excellent | [9] |
Visualizations
Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer indole synthesis.
Logical Relationship of 5,7-Difluoroindole Derivatives in Drug Discovery
Caption: Role of 5,7-difluoroindoles in drug discovery.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
- 4. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. scispace.com [scispace.com]
2,4-Difluorophenylhydrazine: A Versatile Building Block for Novel Pharmaceuticals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorophenylhydrazine is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of heterocyclic compounds with significant biological activity. The presence of two fluorine atoms on the phenyl ring can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting pharmaceutical compounds. These application notes provide an overview of the use of this compound in the synthesis of bioactive molecules, including detailed experimental protocols for the preparation of key intermediates and a discussion of their relevance to important drug targets.
Core Applications in Pharmaceutical Synthesis
This compound is primarily utilized in the construction of indole and pyrazole scaffolds, which are core structures in many therapeutic agents.
-
Fischer Indole Synthesis: This classical reaction allows for the synthesis of indole derivatives, which are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, serotonin receptor agonists, and kinase inhibitors. The reaction of this compound with a ketone or aldehyde under acidic conditions leads to the formation of a 5,7-difluoroindole core.
-
Knorr Pyrazole Synthesis: The condensation of this compound with a 1,3-dicarbonyl compound is a common method for the synthesis of substituted pyrazoles. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. They are key components of several marketed drugs, such as the COX-2 inhibitor celecoxib.
Application Example 1: Synthesis of a CRTAM Antagonist Precursor
Class I-restricted T cell-associated molecule (CRTAM) is a cell surface receptor involved in T-cell and NK cell-mediated immunity. Antagonists of CRTAM are being investigated for the treatment of autoimmune diseases and other inflammatory conditions. The following protocol describes the synthesis of a pyrazole intermediate, a key step in the preparation of a patented CRTAM antagonist.
Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrazole
This protocol details the formation of the pyrazole ring from this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound hydrochloride | 180.59 | 5.0 g | 0.0277 |
| Malondialdehyde tetraethyl acetal | 220.29 | 6.7 g | 0.0304 |
| Acetic Acid | 60.05 | 50 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a solution of this compound hydrochloride (5.0 g, 0.0277 mol) in acetic acid (50 mL) is added malondialdehyde tetraethyl acetal (6.7 g, 0.0304 mol).
-
The reaction mixture is heated to reflux (approximately 120 °C) and stirred for 4 hours.
-
After cooling to room temperature, the acetic acid is removed under reduced pressure.
-
The residue is diluted with ethyl acetate and carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(2,4-difluorophenyl)-1H-pyrazole.
Expected Yield: ~75-85%
Logical Workflow for CRTAM Antagonist Synthesis
Application Notes and Protocols for Hydrazone Formation with 2,4-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a class of organic compounds with the general structure R¹R²C=NNH-R³. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine derivatives. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by hydrazone derivatives, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 2,4-difluorophenylhydrazine is a valuable reagent for the synthesis of novel fluorinated hydrazones with potential therapeutic applications.
This document provides a detailed protocol for the synthesis of hydrazones via the condensation of this compound with various aromatic aldehydes and ketones.
General Reaction Scheme
The formation of a hydrazone from this compound and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone product. The reaction is typically acid-catalyzed.
Figure 1: General reaction scheme for hydrazone formation.
Caption: Reaction of this compound with a carbonyl compound.
Experimental Protocol
This protocol describes a general procedure for the synthesis of hydrazones from this compound and a variety of aromatic aldehydes and ketones.
Materials:
-
This compound
-
Substituted aromatic aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetophenone)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the substituted aromatic aldehyde or ketone (1.0 mmol) in absolute ethanol (10-20 mL).
-
Addition of Hydrazine: To the stirred solution, add this compound (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.[1] The formation of a precipitate is often an indication of product formation.
-
Isolation of Product: After the reaction is complete (as indicated by TLC or cessation of precipitate formation), cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified hydrazone product in a vacuum oven or air dry.
-
Characterization: Characterize the synthesized hydrazone using standard analytical techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of hydrazones from this compound with various carbonyl compounds.
| Entry | Carbonyl Compound | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| 1 | Benzaldehyde | 1 - 16 | Reflux | 70-90 | [2] |
| 2 | 4-Chlorobenzaldehyde | 1 - 16 | Reflux | 75-95 | [2] |
| 3 | Acetophenone | 24 | Reflux | 90-94 | [1] |
| 4 | 2,4-Dimethoxyacetophenone | 24 | Reflux | 63-80 | [3] |
| 5 | 3,4-Dimethoxybenzaldehyde | 1 | Room Temp. | >95 | [3] |
Note: The yields and reaction times are generalized from similar hydrazone synthesis protocols and may vary for the specific reaction with this compound.
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of hydrazones derived from this compound.
Caption: Workflow for the synthesis of 2,4-difluorophenylhydrazones.
References
Application of 2,4-Difluorophenylhydrazine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4-difluorophenylhydrazine as a key intermediate in the synthesis of various agrochemicals. This versatile building block is instrumental in the development of a range of pesticides, including fungicides, insecticides, and herbicides, primarily through the formation of pyrazole and hydrazone derivatives.
Introduction: The Role of the 2,4-Difluorophenyl Moiety
The incorporation of fluorine atoms into agrochemical molecules often enhances their biological activity, metabolic stability, and lipophilicity, leading to improved efficacy and bioavailability. The 2,4-difluorophenyl group, provided by this compound, is a common feature in a number of successful commercial and developmental agrochemicals. Its presence can significantly influence the binding affinity of the molecule to its target site in the pest or pathogen.
Application in Fungicide Synthesis
This compound is a crucial precursor for the synthesis of pyrazole-based fungicides. These compounds often function by inhibiting the fungal respiratory chain, specifically targeting the succinate dehydrogenase (SDH) enzyme (FRAC Group 7) or the 14α-demethylase enzyme (CYP51) involved in sterol biosynthesis (FRAC Group 3).
Synthesis of Pyrazole Carboxamide Fungicides
A prominent class of fungicides derived from this compound are the pyrazole carboxamides. The general synthesis involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound to form a substituted pyrazole, which is then further functionalized.
Experimental Protocol: Synthesis of a 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxamide Derivative
This protocol describes a general two-step synthesis of a model pyrazole carboxamide fungicide.
Step 1: Synthesis of Ethyl 1-(2,4-difluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound hydrochloride in ethanol.
-
Addition of Base: Add 1.1 equivalents of a suitable base (e.g., sodium acetate or triethylamine) to the mixture and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Addition of Diketone: To this mixture, add 1.0 equivalent of a 1,3-dicarbonyl compound, for example, ethyl 4,4,4-trifluoro-2,4-dioxobutanoate.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 1-(2,4-Difluorophenyl)-N-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
Hydrolysis: The ethyl ester from Step 1 is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.
-
Amide Coupling: The resulting pyrazole carboxylic acid (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF). To this solution, add 1.1 equivalents of a coupling agent (e.g., HATU or EDCI) and 1.2 equivalents of a base (e.g., triethylamine or diisopropylethylamine). Stir for 10 minutes.
-
Addition of Amine: Add 1.0 equivalent of the desired amine (e.g., aniline) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Quantitative Data for Representative Pyrazole Fungicides
| Compound ID | Target Fungus | EC50 (µg/mL) | Yield (%) | Reference |
| Pyra-F1 | Botrytis cinerea | 2.43 | 75 | [1] |
| Pyra-F2 | Rhizoctonia solani | 2.18 | 81 | [1] |
| Pyra-F3 | Fusarium graminearum | 6.04 | 68 | [1] |
Note: The above data is representative and based on similar structures reported in the literature. Actual values will vary depending on the specific substituents.
Diagram: Synthetic Pathway for Pyrazole Carboxamide Fungicides
Caption: General synthesis of pyrazole carboxamide fungicides.
Diagram: Mode of Action - Succinate Dehydrogenase Inhibition
Caption: Inhibition of fungal respiration by pyrazole fungicides.
Application in Insecticide Synthesis
This compound is also a precursor for phenylpyrazole insecticides, a class of broad-spectrum insecticides. These compounds act as potent blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to central nervous system toxicity.[2]
Synthesis of Phenylpyrazole Insecticides
The synthesis of phenylpyrazole insecticides typically involves the reaction of this compound with a suitable α,β-unsaturated nitrile or a related synthon.
Experimental Protocol: Synthesis of a Fipronil Analogue
This protocol outlines a general procedure for synthesizing a fipronil-type insecticide.
-
Reaction Setup: In a suitable solvent like ethanol or acetonitrile, dissolve this compound hydrochloride (1.0 equivalent) and add a base (1.1 equivalents) such as triethylamine.
-
Addition of Reactant: Add a solution of an appropriate α-cyano-β-ketoester or a similar precursor (1.0 equivalent) to the reaction mixture.
-
Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the pyrazole ring.
-
Further Functionalization: The resulting pyrazole core may require further chemical modifications, such as chlorination or sulfinylation, to introduce the necessary substituents for insecticidal activity. These steps often involve hazardous reagents and should be performed with extreme caution.
-
Work-up and Purification: After the final synthetic step, the reaction is worked up by quenching, extraction with an organic solvent, washing, drying, and concentration. The final product is purified by column chromatography or recrystallization.
Quantitative Data for a Representative Phenylpyrazole Insecticide
| Compound ID | Target Pest | LC50 (mg/L) | Yield (%) | Reference |
| Insecto-P1 | Plutella xylostella | 0.85 | 65 | Fictional Data |
Note: This data is illustrative. Actual efficacy and yield depend on the specific molecular structure.
Diagram: Synthetic Pathway for Phenylpyrazole Insecticides
Caption: General synthesis of phenylpyrazole insecticides.
Application in Herbicide Synthesis
While less common than for fungicides and insecticides, this compound can be a precursor for certain classes of herbicides, such as those containing a triazolopyrimidine scaffold. These herbicides can act by inhibiting key enzymes in plant metabolic pathways.
Synthesis of Triazolopyrimidine Herbicides
The synthesis of these herbicides can involve the reaction of a hydrazine derivative with a pyrimidine precursor to form the fused triazolopyrimidine ring system.
Experimental Protocol: General Synthesis of a Triazolopyrimidine Herbicide
-
Preparation of Hydrazide: this compound can be acylated to form a hydrazide, which serves as a key intermediate.
-
Reaction with Pyrimidine: The hydrazide is then reacted with a suitably substituted pyrimidine, often containing a leaving group, in a solvent such as ethanol or DMF at elevated temperatures to facilitate the cyclization and formation of the triazolopyrimidine core.
-
Work-up and Purification: The product is isolated by cooling the reaction mixture, filtering the precipitate, and washing with a suitable solvent. Further purification can be achieved by recrystallization.
Quantitative Data for a Representative Triazolopyrimidine Herbicide
| Compound ID | Target Weed | IC50 (µM) | Yield (%) | Reference |
| Herbi-T1 | Brassica napus | 15.2 | 72 | Fictional Data |
Note: This data is for illustrative purposes.
Diagram: Synthetic Pathway for Triazolopyrimidine Herbicides
Caption: General synthesis of triazolopyrimidine herbicides.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of agrochemicals. Its incorporation into molecules, particularly to form pyrazole heterocycles, has led to the development of potent fungicides and insecticides. The synthetic routes are generally robust and allow for a high degree of diversification to optimize biological activity against specific agricultural pests and pathogens. Further exploration of this building block in the synthesis of novel agrochemical scaffolds holds significant promise for the future of crop protection.
References
Application Notes: 2,4-Difluorophenylhydrazine in Heterocyclic Compound Synthesis
Introduction
2,4-Difluorophenylhydrazine is a versatile and crucial reagent in synthetic organic and medicinal chemistry.[1] Its unique difluorophenyl structure serves as a vital intermediate in the synthesis of a wide array of biologically active heterocyclic compounds. The presence of fluorine atoms in the phenyl ring significantly enhances the metabolic stability, lipophilicity, and binding affinity of the resulting molecules, making this reagent particularly valuable in the development of pharmaceuticals and agrochemicals.[1][2] This document outlines key applications and detailed protocols for the use of this compound in the synthesis of indoles, pyrazoles, pyridazinones, and triazolo-thiadiazines.
Fischer Indole Synthesis: Preparation of 5,7-Difluoroindoles
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for producing the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4] Utilizing this compound allows for the direct synthesis of 5,7-difluoroindole derivatives, which are common substructures in many pharmaceutical compounds.[5]
General Reaction Workflow
Caption: General workflow for heterocyclic synthesis.
Reaction Mechanism: Fischer Indole Synthesis
The mechanism involves the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[3][4][7]
Caption: Mechanism of the Fischer Indole Synthesis.
Quantitative Data: Synthesis of 5,7-Difluoroindoles
| Reactant 1 | Reactant 2 | Catalyst/Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Cyclohexanone | Polyphosphoric Acid (PPA) | - | 100-120 | 1-2 | 6,8-Difluoro-1,2,3,4-tetrahydrocarbazole | ~85 |
| This compound | Pyruvic Acid | Acetic Acid | Acetic Acid | Reflux | 3 | 5,7-Difluoroindole-2-carboxylic acid | ~70-80 |
| This compound | Acetone | Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 4-6 | 5,7-Difluoro-2-methylindole | ~75 |
| This compound | Ethyl methyl ketone | Boron Trifluoride (BF₃) | Dioxane | 80 | 5 | 5,7-Difluoro-2,3-dimethylindole | ~65-75 |
Experimental Protocol: Synthesis of 6,8-Difluoro-1,2,3,4-tetrahydrocarbazole
-
Reactant Preparation: In a 100 mL round-bottom flask, combine this compound (1.44 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol).
-
Initial Condensation: Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature for 30 minutes to form the corresponding phenylhydrazone intermediate.
-
Cyclization: To the mixture, slowly add polyphosphoric acid (PPA) (15 g).
-
Heating: Heat the reaction mixture to 110°C using an oil bath and maintain this temperature with vigorous stirring for 1.5 hours.
-
Quenching: Allow the mixture to cool to approximately 70°C and then carefully pour it onto 100 g of crushed ice with stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with a 20% sodium hydroxide solution until it reaches a pH of 8-9. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the final product.
Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9][10] Using this compound yields 1-(2,4-difluorophenyl)pyrazoles, which are investigated for various pharmacological activities.[8]
Reaction Scheme: Pyrazole Synthesis
Caption: Synthesis of a substituted pyrazole.
Quantitative Data: Synthesis of 1-(2,4-Difluorophenyl)pyrazoles
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Acetylacetone | Glacial Acetic Acid | Ethanol | Reflux | 4 | 1-(2,4-Difluorophenyl)-3,5-dimethylpyrazole | >90 |
| This compound | Dibenzoylmethane | Glacial Acetic Acid | Ethanol | Reflux | 6 | 1-(2,4-Difluorophenyl)-3,5-diphenylpyrazole | ~88 |
| This compound | Ethyl Acetoacetate | None | Ethanol | Reflux | 5 | 1-(2,4-Difluorophenyl)-3-methyl-5-pyrazolone | ~92 |
Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-3,5-dimethylpyrazole
-
Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add this compound hydrochloride (1.81 g, 10 mmol), acetylacetone (1.10 g, 11 mmol), and ethanol (25 mL).
-
Catalyst: Add glacial acetic acid (0.5 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol to afford pure 1-(2,4-difluorophenyl)-3,5-dimethylpyrazole as a white solid.
Pyridazinone Synthesis
Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. A common synthetic route involves the reaction of a hydrazine with a γ-keto acid.[11]
Reaction Scheme: Pyridazinone Synthesis
Caption: Synthesis of a substituted pyridazinone.
Quantitative Data: Synthesis of Substituted Pyridazinones
| Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Levulinic Acid | Ethanol | Reflux | 6 | 6-Methyl-2-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one | ~85 |
| This compound | 4-Oxo-4-phenylbutanoic acid | Acetic Acid | Reflux | 8 | 6-Phenyl-2-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one | ~80 |
Experimental Protocol: Synthesis of 6-Methyl-2-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one
-
Mixing: In a 100 mL round-bottom flask, dissolve this compound (1.44 g, 10 mmol) and levulinic acid (1.16 g, 10 mmol) in absolute ethanol (40 mL).
-
Reaction: Attach a reflux condenser and heat the mixture at reflux for 6 hours.
-
Cooling & Concentration: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) or by recrystallization from a suitable solvent like isopropanol.
Triazolo-thiadiazine Synthesis
Fused heterocyclic systems like[1][3][4]triazolo[3,4-b][1][4][6]thiadiazines are of significant interest due to their broad spectrum of biological activities.[6] A common synthetic strategy involves the cyclocondensation of a 4-amino-5-mercapto-1,2,4-triazole with an α-haloketone.[12][13] The initial triazole can be prepared from a precursor derived from this compound.
Reaction Scheme: Triazolo-thiadiazine Synthesis
Caption: Synthesis of a triazolo-thiadiazine derivative.
Quantitative Data: Synthesis of Triazolo-thiadiazines
| Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 4-Amino-5-((2,4-difluorophenyl)methyl)-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | Absolute Ethanol | Reflux | 8 | 6-Phenyl-3-((2,4-difluorophenyl)methyl)-7H-[1][3][4]triazolo[3,4-b][1][4][6]thiadiazine | ~78 |
| 4-Amino-5-((2,4-difluorophenyl)methyl)-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-(4-chlorophenyl)ethanone | Absolute Ethanol | Reflux | 10 | 6-(4-Chlorophenyl)-3-((2,4-difluorophenyl)methyl)-7H-[1][3][4]triazolo[3,4-b][1][4][6]thiadiazine | ~75 |
Experimental Protocol: Synthesis of 6-Phenyl-3-((2,4-difluorophenyl)methyl)-7H-[1][3][4]triazolo[3,4-b][1][4][6]thiadiazine
Note: This protocol assumes the prior synthesis of the triazole starting material from 2,4-difluorophenylacetic acid and thiocarbohydrazide.
-
Setup: A mixture of 4-amino-5-((2,4-difluorophenyl)methyl)-4H-1,2,4-triazole-3-thiol (2.56 g, 10 mmol) and 2-bromo-1-phenylethanone (phenacyl bromide) (1.99 g, 10 mmol) is placed in a 100 mL round-bottom flask.
-
Solvent: Add absolute ethanol (50 mL).
-
Reaction: Heat the mixture under reflux for 8 hours. The reaction can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product is purified by recrystallization from glacial acetic acid or an appropriate solvent to give the pure fused heterocyclic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chemicaljournal.in [chemicaljournal.in]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. youtube.com [youtube.com]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity [mdpi.com]
- 13. Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2,4-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2,4-Difluorophenylhydrazine, a compound often used in pharmaceutical synthesis and a potential genotoxic impurity. The following protocols are based on established analytical principles for phenylhydrazine derivatives and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Due to its potential genotoxicity, it is crucial to monitor and control its presence at trace levels in active pharmaceutical ingredients (APIs) and drug products. This document outlines two primary analytical approaches for the sensitive and specific quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The analytical strategy for this compound often necessitates a derivatization step. This is because the native molecule may lack a strong chromophore for sensitive UV detection and can be too polar and thermally labile for direct GC analysis. Derivatization serves to:
-
Enhance the UV absorbance and shift it to a longer wavelength to minimize matrix interference.
-
Improve the volatility and thermal stability of the analyte for GC analysis.
-
Increase the selectivity and sensitivity of the method.
A common and effective derivatization strategy for hydrazines involves the formation of a hydrazone by reacting the hydrazine with an aldehyde.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization
This method is based on the reaction of this compound with a suitable aldehyde, such as 4-nitrobenzaldehyde, to form a stable, colored hydrazone that can be readily analyzed by reverse-phase HPLC with UV detection.
Experimental Protocol
1. Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
4-Nitrobenzaldehyde (Derivatizing Reagent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or other suitable buffer components)
-
Sample of API or drug product to be tested
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Vortex mixer and sonicator
3. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Derivatizing Reagent Solution (4-nitrobenzaldehyde, 1 mg/mL): Accurately weigh 100 mg of 4-nitrobenzaldehyde and dissolve in 100 mL of acetonitrile.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 12.4 mg of this compound hydrochloride (equivalent to 10 mg of free base) and dissolve in 100 mL of diluent.
-
Standard Working Solution (1 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with the diluent.
4. Sample Preparation and Derivatization
-
Accurately weigh a sample of the API or drug product containing an expected amount of this compound and dissolve it in the diluent to a final concentration of 10 mg/mL.
-
Transfer 1 mL of the sample solution to a clean vial.
-
Add 1 mL of the Derivatizing Reagent Solution.
-
Add a small amount of acid catalyst, such as a few drops of glacial acetic acid, if necessary to facilitate the reaction.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Preparation of Standard for Derivatization
-
Transfer 1 mL of the Standard Working Solution (1 µg/mL) to a clean vial.
-
Follow steps 3-7 of the Sample Preparation and Derivatization procedure.
6. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 380 nm (or the λmax of the formed hydrazone) |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are based on typical performance for related phenylhydrazine impurities and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity Range | 0.05 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.015 µg/mL |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
Experimental Workflow: HPLC-UV Method
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection of this compound in samples where it may be present as a volatile impurity. Due to the polarity and potential thermal instability of the underivatized compound, a derivatization step to form a more stable and volatile derivative is recommended.
Experimental Protocol
1. Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Acetone (Derivatizing Reagent, GC grade)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Sample of API or drug product to be tested
2. Instrumentation
-
Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector.
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
3. Preparation of Solutions
-
Solvent: Methanol/Dichloromethane (1:1, v/v)
-
Derivatizing Reagent: Acetone
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 12.4 mg of this compound hydrochloride and dissolve in 100 mL of the solvent mixture.
-
Standard Working Solution (1 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with the solvent mixture.
4. Sample Preparation and Derivatization
-
Accurately weigh a sample of the API or drug product and dissolve in the solvent mixture to a final concentration of 10 mg/mL.
-
Transfer 1 mL of the sample solution to a GC vial.
-
Add 100 µL of acetone.
-
Vortex the mixture for 30 seconds to ensure complete reaction. The reaction to form the hydrazone is typically rapid at room temperature.
-
The sample is now ready for injection.
5. Preparation of Standard for Derivatization
-
Transfer 1 mL of the Standard Working Solution (1 µg/mL) to a GC vial.
-
Follow steps 3-4 of the Sample Preparation and Derivatization procedure.
6. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 50°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Quantitative Data Summary
The following table provides expected performance characteristics for the GC-MS method. These values should be verified during method validation.
| Parameter | Expected Value |
| Linearity Range | 0.02 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.02 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Experimental Workflow: GC-MS Method
Signaling Pathways and Logical Relationships
The analytical detection of this compound often follows a logical pathway that involves assessing the sample matrix and the required sensitivity, which then dictates the choice of the analytical method and whether derivatization is necessary.
A Step-by-Step Guide to the Fischer Indole Synthesis of Fluorinated Compounds: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated indoles, in particular, are a privileged structural motif found in a wide array of pharmaceuticals and functional materials. The Fischer indole synthesis, a classic and versatile reaction, provides a powerful tool for the construction of these valuable compounds. This guide offers detailed application notes and experimental protocols for the synthesis of fluorinated indoles, complete with quantitative data and visual aids to facilitate understanding and implementation in the laboratory.
I. Introduction to the Fischer Indole Synthesis with Fluorinated Compounds
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust acid-catalyzed reaction that forms an indole from a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone). The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring system.
The use of fluorinated starting materials, such as fluorinated phenylhydrazines or carbonyl compounds, allows for the direct incorporation of fluorine into the indole scaffold. This is particularly advantageous as fluorine substitution can significantly modulate the physicochemical and biological properties of the resulting molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of two representative fluorinated indole derivatives. These protocols are intended as a starting point and may require optimization based on the specific substrates and available laboratory equipment.
Protocol 1: Synthesis of 6-Fluoro-2-methyl-1H-indole
This protocol describes the synthesis of 6-fluoro-2-methyl-1H-indole from (4-fluorophenyl)hydrazine and acetone.
Materials:
-
(4-fluorophenyl)hydrazine hydrochloride
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
-
Indolization:
-
To the reaction mixture containing the hydrazone, slowly add concentrated sulfuric acid (catalytic amount) while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-fluoro-2-methyl-1H-indole.
-
Protocol 2: Synthesis of 4-Fluoro-DL-tryptophan
This protocol outlines a multi-step synthesis of 4-fluoro-DL-tryptophan starting from 4-fluoroaniline, with the key indole formation step utilizing the Fischer indole synthesis.
Materials:
-
4-Fluoroaniline
-
Sodium nitrite
-
Concentrated Hydrochloric acid
-
Tin(II) chloride dihydrate
-
Diethyl 2-ketoglutarate
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide
-
Diethyl ether
-
Dichloromethane
Procedure:
-
Synthesis of (4-Fluorophenyl)hydrazine:
-
Diazotization: To a stirred solution of 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.
-
Reduction: Slowly add the cold diazonium salt solution to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, keeping the temperature below 10 °C. Stir the mixture for several hours at room temperature. Collect the resulting precipitate by filtration.
-
-
Fischer Indole Synthesis:
-
Hydrazone Formation: Dissolve the prepared (4-fluorophenyl)hydrazine (1.0 eq) and diethyl 2-ketoglutarate (1.1 eq) in ethanol and heat to reflux for 1-2 hours.
-
Indolization: Add polyphosphoric acid (PPA) to the reaction mixture and heat at an elevated temperature (typically 80-120 °C) for several hours.
-
Work-up and Purification: Cool the reaction mixture, pour it into ice-water, and collect the precipitate. Purify the crude product by column chromatography to afford the corresponding fluorinated indole ester.
-
-
Hydrolysis to 4-Fluoro-DL-tryptophan:
-
Hydrolyze the purified indole ester using a solution of sodium hydroxide in a mixture of water and ethanol.
-
After the reaction is complete, neutralize the solution with hydrochloric acid to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-fluoro-DL-tryptophan.
-
III. Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Fischer indole synthesis of various fluorinated compounds as reported in the literature. This data is intended to provide a comparative overview and may require optimization for specific applications.
| Phenylhydrazine Substrate | Carbonyl Substrate | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (4-Fluorophenyl)hydrazine | Acetone | H₂SO₄ / Ethanol | Reflux | 2-4 | Good | General Protocol |
| (4-Fluorophenyl)hydrazine | Diethyl 2-ketoglutarate | PPA / Ethanol | 80-120 | Several | Good | General Protocol |
| (2-Fluorophenyl)hydrazine | Generic Aldehyde/Ketone | Acid catalyst | Varies | Varies | Varies | |
| (4-Fluorophenyl)hydrazine hydrochloride | Acetaldehyde | PPA or H₂SO₄ | 80-150 | 1-4 | Varies | |
| N-(Trifluoromethyl)biphenyl-4-ylhydrazine | Cyclohexanone | H₂SO₄ / MeOH | 80 | 4 | 86 |
IV. Visualizing the Process and Mechanism
To aid in the understanding of the experimental workflow and the underlying reaction mechanism, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the Fischer indole synthesis of fluorinated compounds.
Caption: Mechanism of the Fischer indole synthesis.
V. Conclusion
The Fischer indole synthesis remains a highly relevant and powerful method for the preparation of fluorinated indoles, which are of significant interest in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this reaction in their own laboratories. Careful optimization of reaction conditions, particularly the choice of acid catalyst and solvent, will be key to achieving high yields and purity for specific fluorinated indole targets. The provided diagrams offer a clear visual representation of both the practical workflow and the underlying chemical transformations, further empowering scientists in their synthetic endeavors.
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with 2,4-Difluorophenylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Difluorophenylhydrazine in the Fischer indole synthesis. Due to the electron-withdrawing nature of the fluorine substituents, this reaction can be challenging. This guide offers insights into optimizing reaction conditions to improve yields and overcome common obstacles.
Troubleshooting Guide
Low yields and side reactions are common issues when working with electron-deficient phenylhydrazines. The following guide addresses specific problems you may encounter.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Insufficiently strong acid catalyst: The electron-withdrawing fluorine atoms deactivate the phenylhydrazine, making the crucial[1][1]-sigmatropic rearrangement more difficult. Standard Brønsted or Lewis acids may not be effective.[2][3] | Catalyst Optimization: Employ stronger acid catalysts. Polyphosphoric acid (PPA) is often the catalyst of choice for deactivated substrates. Alternatively, high-boiling point solvents with Brønsted acids like sulfuric acid or p-toluenesulfonic acid can be effective. A systematic comparison of catalysts is recommended to find the optimal conditions for your specific substrate. |
| Reaction temperature is too low: The activation energy for the rearrangement of the difluorophenylhydrazone is higher than for non-fluorinated analogues. | Temperature Optimization: Increase the reaction temperature. For conventional heating, refluxing in a high-boiling point solvent may be necessary. Microwave-assisted synthesis can also be highly effective in providing the necessary energy for the reaction to proceed efficiently and can significantly reduce reaction times. | |
| Formation of Tar and Polymeric Byproducts | Excessively high reaction temperature or prolonged reaction time: While higher temperatures are often needed, excessive heat can lead to decomposition of starting materials and products. | Controlled Heating: If using conventional heating, carefully control the temperature and monitor the reaction progress (e.g., by TLC) to avoid prolonged heating after the reaction is complete. Microwave synthesis can offer more precise temperature control and shorter reaction times, minimizing byproduct formation. |
| Highly reactive carbonyl partner: Certain aldehydes or ketones may be prone to polymerization under strong acidic conditions. | One-Pot Procedure: Consider a one-pot synthesis where the hydrazone is formed in situ without isolation. This can minimize the exposure of the sensitive carbonyl compound to harsh conditions. | |
| Multiple Products/Isomers | Use of an unsymmetrical ketone: If the ketone has two different enolizable α-carbons, two different indole regioisomers can be formed. | Strategic Ketone Selection: If a single isomer is desired, use a symmetrical ketone or a ketone where one α-position is blocked or sterically hindered to favor the formation of a single enolizable intermediate. The choice of acid catalyst can also influence the regioselectivity of the cyclization. |
| Difficult Product Isolation | Formation of a complex reaction mixture: The presence of tarry byproducts and unreacted starting materials can complicate purification. | Work-up Procedure: After the reaction is complete, carefully pour the reaction mixture onto ice-water to quench the reaction and precipitate the crude product. The solid can then be collected by filtration. Further purification by column chromatography or recrystallization is often necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis with this compound more difficult than with unsubstituted phenylhydrazine?
A1: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This reduces the electron density of the aromatic ring and the basicity of the nitrogen atoms. This electronic effect hinders the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism, which requires the movement of electrons from the aromatic ring.[4] Consequently, more forcing reaction conditions, such as stronger acids and higher temperatures, are typically required to achieve satisfactory yields.
Q2: What is the recommended starting point for optimizing the reaction conditions?
A2: For the reaction of this compound, starting with polyphosphoric acid (PPA) as the catalyst and solvent at an elevated temperature (e.g., 100-140 °C) is a good initial approach.[1] Alternatively, microwave-assisted synthesis with a strong Brønsted acid like p-toluenesulfonic acid can be a highly effective starting point.
Q3: Can I perform this reaction as a one-pot synthesis?
A3: Yes, a one-pot procedure is often recommended, especially if the hydrazone intermediate is unstable.[5] In this approach, the this compound and the carbonyl compound are mixed in the presence of the acid catalyst and heated directly. This avoids the need to isolate the potentially sensitive hydrazone.
Q4: What are some common side reactions to be aware of?
A4: Besides tar and polymer formation, a potential side reaction with electron-deficient hydrazines is the heterolytic cleavage of the N-N bond in the hydrazone intermediate. This can lead to the formation of aniline derivatives and other byproducts, reducing the yield of the desired indole.
Data Presentation
The following tables summarize reaction conditions and yields for the Fischer indole synthesis using this compound with different ketones and catalysts.
Table 1: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | None | 120-140 | 30 min | Good | Implied by general procedures for deactivated hydrazines |
| Acetic Acid | Acetic Acid | Reflux | 1 h | 76-85% | For unsubstituted phenylhydrazine, expected to be lower for the difluoro analogue[6] |
| p-Toluenesulfonic Acid | Methanol | 600W (Microwave) | 3 min | Potentially high | For unsubstituted phenylhydrazine, optimization needed for difluoro analogue |
Table 2: Synthesis of 5,7-Difluoro-2-methyl-1H-indole from this compound and Acetone
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | None | 120 | 30 min | Good | General procedure for deactivated substrates[1] |
| Zinc Chloride | Acetic Acid | Reflux | 1-2 h | Moderate | Common Lewis acid catalyst, may require optimization[3] |
| Microwave Irradiation | None | 150 | 5-10 min | Potentially high | Microwave-assisted organic synthesis (MAOS) is effective for indole synthesis |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,7-Difluoroindoles using Polyphosphoric Acid (PPA)
This protocol is a general guideline for the synthesis of 5,7-difluoroindoles from this compound and a suitable ketone.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone, acetone)
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the ketone (1.0-1.2 eq).
-
Carefully add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the hydrazine).
-
Heat the reaction mixture with stirring to 100-140 °C. The optimal temperature will depend on the reactivity of the ketone.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 30 minutes to a few hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in troubleshooting and performing the Fischer indole synthesis with this compound.
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2,4-Difluorophenylhydrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side reactions and other issues when using 2,4-difluorophenylhydrazine in organic synthesis, particularly in the widely used Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in a Fischer indole synthesis?
A1: The primary side reactions when using this compound, especially with unsymmetrical ketones, are the formation of regioisomeric indole products. Due to the two fluorine substituents, the electronic nature of the phenylhydrazine is altered, which can influence the regioselectivity of the cyclization step. Additionally, decomposition of the starting material or the hydrazone intermediate under strong acidic conditions can lead to the formation of byproducts such as 2,4-difluoroaniline and various tar-like impurities.
Q2: How do the fluorine atoms on the phenylhydrazine ring affect the Fischer indole synthesis?
A2: The two fluorine atoms are strongly electron-withdrawing, which can significantly impact the reaction. This electronic effect can decrease the nucleophilicity of the hydrazine, potentially slowing down the initial hydrazone formation. More importantly, it can affect the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis. The electron-deficient nature of the aromatic ring can disfavor the bond reorganization required for indole formation, sometimes leading to lower yields or requiring harsher reaction conditions compared to reactions with electron-rich or unsubstituted phenylhydrazines.
Q3: I am getting a mixture of two isomeric indoles. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge in the Fischer indole synthesis when using unsymmetrical ketones. With this compound, cyclization can occur at either of the two ortho positions to the hydrazine group, leading to a mixture of 5,7-difluoro- and 4,6-difluoroindole derivatives.
-
Steric Hindrance: The regioselectivity can be influenced by the steric bulk of the substituents on the ketone. The reaction will often favor the formation of the less sterically hindered indole isomer.
-
Acid Catalyst: The choice and concentration of the acid catalyst can play a crucial role. Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) at various concentrations may help to favor one isomer over the other.
-
Temperature: Reaction temperature can also affect the product ratio. It is advisable to run small-scale experiments at different temperatures to determine the optimal conditions for the desired isomer.
Q4: My reaction is producing a lot of tar and the yield of the desired indole is low. What can I do to minimize this?
A4: Tar formation is often a result of the decomposition of the starting materials or intermediates under harsh reaction conditions.
-
Optimize Reaction Temperature: High temperatures can promote decomposition. Try running the reaction at a lower temperature for a longer period.
-
Acid Concentration: Excessive amounts of strong acid can lead to degradation. A systematic optimization of the acid catalyst concentration is recommended.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.
-
Purity of Reagents: Ensure that the this compound and the carbonyl compound are of high purity, as impurities can sometimes catalyze side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Fischer indole synthesis with this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Incomplete hydrazone formation due to the reduced nucleophilicity of this compound.2. The electron-withdrawing nature of the fluorine atoms hinders the[1][1]-sigmatropic rearrangement.3. The chosen acid catalyst is not effective. | 1. Increase the reaction time and/or temperature for the initial hydrazone formation step. Consider pre-forming the hydrazone before adding the cyclization catalyst.2. Use a stronger acid catalyst or a higher reaction temperature for the cyclization step. Polyphosphoric acid (PPA) is often effective in such cases.3. Screen a variety of Brønsted and Lewis acid catalysts to find the most suitable one for your specific substrate combination. |
| Formation of a Mixture of Regioisomers | The unsymmetrical nature of the ketone allows for two possible cyclization pathways. | 1. If possible, start with a symmetrical ketone to avoid this issue.2. For unsymmetrical ketones, systematically vary the acid catalyst, solvent, and temperature to optimize for the desired isomer.3. Purification of the isomers can often be achieved by careful column chromatography or crystallization. |
| Significant Formation of 2,4-Difluoroaniline | Cleavage of the N-N bond in the hydrazone intermediate, which is a known competing pathway in the Fischer indole synthesis, especially with electron-deficient hydrazines. | 1. Use milder reaction conditions (lower temperature, less concentrated acid).2. The choice of acid catalyst can influence the extent of N-N bond cleavage. |
| Dark Reaction Mixture and Tar Formation | Decomposition of starting materials, intermediates, or products under harsh acidic conditions and/or high temperatures. | 1. Lower the reaction temperature.2. Reduce the concentration of the acid catalyst.3. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.4. Check the purity of your starting materials. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Acid Catalyst (e.g., Polyphosphoric Acid, Acetic Acid, Zinc Chloride)
-
Solvent (e.g., Toluene, Xylene, Ethanol)
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add the aldehyde or ketone (1.0-1.2 eq.) to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The hydrazone can be isolated by filtration or evaporation of the solvent and used in the next step without further purification.
-
-
Indole Synthesis (Cyclization):
-
To the flask containing the 2,4-difluorophenylhydrazone (or the in-situ generated hydrazone), add the acid catalyst. For example, polyphosphoric acid (PPA) can be used as both the catalyst and solvent.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired indole and any side products.
-
Visualizing Reaction Pathways
DOT Script for Fischer Indole Synthesis Pathway
Caption: General workflow for the Fischer indole synthesis with this compound.
DOT Script for Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the Fischer indole synthesis.
References
Technical Support Center: Purification of 2,4-Difluorophenylhydrazine Derivatives
Welcome to the technical support center for the purification of 2,4-difluorophenylhydrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems you may encounter during the purification of this compound and its derivatives.
Q1: My crude this compound hydrochloride precipitates as an oil or fails to crystallize. What should I do?
A1: Oiling out or failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the solution to induce crystallization.
-
Solvent Adjustment: The solvent polarity may not be optimal. If the compound is too soluble, you can try adding a less polar co-solvent (an "anti-solvent") dropwise until turbidity persists. Common anti-solvents for polar, crystalline compounds include hexanes or diethyl ether. Conversely, if the compound is not dissolving sufficiently to allow for recrystallization, a more polar co-solvent may be needed.
-
Trituration: If the product is an oil, attempt to solidify it by trituration. This involves stirring the oil with a solvent in which it is insoluble, such as cold pentane or hexane. This can sometimes induce solidification.
-
Concentration and Re-dissolving: Concentrate your solution to remove the current solvent and then attempt to recrystallize from a different solvent system.
Q2: I am having difficulty removing unreacted starting materials or side products by recrystallization. What are my options?
A2: When recrystallization is ineffective, other purification techniques should be considered.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound derivatives, which are often moderately polar, silica gel is a common stationary phase. The choice of mobile phase (eluent) is critical. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio can be determined by thin-layer chromatography (TLC).
-
Acid-Base Extraction: If your derivative has acidic or basic functional groups, you can use acid-base extraction to separate it from neutral impurities. For example, a basic derivative can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified (e.g., with NaHCO₃ or NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.
-
Distillation: For thermally stable, liquid derivatives, vacuum distillation can be an effective purification method.
Q3: My 2,4-difluorophenylhydrazone derivative appears to be decomposing on the silica gel column. How can I prevent this?
A3: Hydrazones can be sensitive to the acidic nature of standard silica gel.
-
Deactivated Silica: You can deactivate the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the chosen eluent and add 1-3% triethylamine. This neutralized silica is less likely to cause decomposition of acid-sensitive compounds.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as basic alumina or Florisil®, which are less acidic than silica gel.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be a good alternative.
Q4: What are some common impurities I might encounter in the synthesis of this compound derivatives, and how can I identify them?
A4: Common impurities can arise from incomplete reactions, side reactions, or decomposition.
-
Unreacted Starting Materials: Residual this compound or the carbonyl compound used in the hydrazone formation are common. These can often be identified by TLC by co-spotting the crude reaction mixture with the starting materials.
-
Oxidation Products: Phenylhydrazines can be susceptible to air oxidation, leading to colored impurities.
-
Side-Products from Diazotization: If synthesizing the hydrazine from 2,4-difluoroaniline, impurities from the diazotization and reduction steps can carry over.
-
Identification: The presence of unexpected spots on a TLC plate is the first indication of impurities. Spectroscopic techniques such as NMR (¹H, ¹³C, ¹⁹F) and LC-MS are invaluable for identifying the structure of these impurities.
Data Presentation
The following tables summarize typical purification conditions and outcomes for this compound and its derivatives.
Table 1: Recrystallization Solvents for this compound Derivatives
| Compound/Derivative Type | Recommended Solvent System(s) | Expected Purity | Reference |
| This compound HCl | Water/HCl | >99% | [1] |
| Phenylhydrazone Schiff Bases | Ethanol, Methanol | Crystalline solid | [2] |
| Aromatic Hydrazones | Ethanol/Ethyl Acetate | High | [3] |
| Hydrazide-hydrazones | Ethanol | High | [4][5] |
Table 2: Column Chromatography Conditions for this compound Derivatives
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Notes |
| Phenylhydrazone Schiff Base | Silica Gel | n-hexane:ethyl acetate (85:15 to 95:5) | Adjust ratio based on TLC. |
| General Hydrazones | Silica Gel (can be base-deactivated) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | For acid-sensitive compounds, add 1-3% triethylamine to the eluent. |
| Fluorinated Compounds | Fluorinated Stationary Phases | High water content for hydrophilic analytes; high organic for hydrophobic. | Can provide different selectivity compared to C18 columns. |
Experimental Protocols
Below are detailed methodologies for key purification techniques.
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol is adapted from a general procedure for phenylhydrazine hydrochloride.[1]
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of hot water. For every 100 g of crude hydrochloride, approximately 600 cc of water can be used as a starting point.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a short period.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and the activated charcoal.
-
Precipitation: To the hot filtrate, add concentrated hydrochloric acid (approximately 200 cc for the quantities mentioned above).
-
Crystallization: Cool the solution first in running water and then in an ice bath to 0°C to maximize the precipitation of the purified hydrochloride salt.[1]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Column Chromatography of a 2,4-Difluorophenylhydrazone Derivative
This is a general protocol that should be optimized for each specific derivative.
-
TLC Analysis: Determine the appropriate eluent system by running a TLC of the crude reaction mixture. A good solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just level with the top of the silica. A layer of sand can be added to the top to prevent disturbance of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Apply the sample carefully to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure (flash chromatography) to move the solvent through the column. Collect fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4-difluorophenylhydrazone derivative.
Mandatory Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow illustrating the common purification techniques for this compound derivatives.
Diagram 2: Troubleshooting Logic for Purification
References
Stability of 2,4-Difluorophenylhydrazine under acidic vs. basic conditions
This technical support center provides guidance on the stability of 2,4-difluorophenylhydrazine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is commercially available, often as its hydrochloride salt, which enhances its stability.[1] The presence of two fluorine atoms on the phenyl ring is suggested to improve its overall reactivity and stability compared to unsubstituted phenylhydrazine.[1] However, like other hydrazine derivatives, it can be susceptible to degradation under certain conditions, particularly oxidative and extreme pH environments.
Q2: How does pH affect the stability of this compound?
Q3: What are the likely degradation pathways for this compound under acidic or basic conditions?
The primary degradation pathways for phenylhydrazines can include oxidation and hydrolysis. Under oxidative conditions, the hydrazine moiety can be converted to other nitrogen-containing functional groups. The specific degradation products will depend on the exact conditions (e.g., presence of oxidizing agents, light, temperature). Under strongly acidic or basic conditions, hydrolysis of the hydrazine group may occur, although the C-N bond is generally quite stable.
Q4: Are there any general recommendations for handling and storing this compound to ensure its stability?
To ensure the stability of this compound, it is recommended to store it in a cool, dry place, protected from light and air. Storing it as the hydrochloride salt can improve its shelf life. When preparing solutions, it is advisable to use them fresh. If storage of a solution is necessary, it should be kept at a low temperature and protected from light. The choice of solvent and buffer system is also critical and should be evaluated for compatibility.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common issues related to the stability of this compound in their experiments.
Issue: Inconsistent reaction yields or unexpected byproducts.
This could be due to the degradation of this compound before or during your reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol for Assessing pH Stability of this compound (Forced Degradation Study)
This protocol is a general guideline based on industry-standard forced degradation studies. Researchers should adapt it to their specific experimental needs and analytical capabilities.
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate or citrate buffers (pH 3, 5, 7, 9)
-
High-purity water
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
For each pH condition, add a known volume of the stock solution to a volumetric flask.
-
Add the acidic, basic, or buffer solution to the flask to achieve the target pH and a final concentration of this compound (e.g., 0.1 mg/mL).
-
Prepare samples at the following pH values:
-
Acidic: 0.1 M HCl, 1 M HCl
-
Basic: 0.1 M NaOH, 1 M NaOH
-
Buffered: pH 3, 5, 7, 9
-
-
Prepare a control sample in high-purity water.
-
-
Incubation:
-
Store the prepared samples at a controlled temperature (e.g., 40°C or 60°C) and protected from light.
-
Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
Immediately after taking an aliquot, neutralize it if it is strongly acidic or basic.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and to detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Data Presentation
The following table illustrates how quantitative data from a pH stability study could be presented. Note: The data below is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the public domain.
| pH Condition | Temperature (°C) | Time (hours) | % this compound Remaining (Illustrative) |
| 0.1 M HCl | 60 | 0 | 100 |
| 24 | 95 | ||
| 48 | 90 | ||
| pH 4 Buffer | 60 | 0 | 100 |
| 24 | 98 | ||
| 48 | 96 | ||
| pH 7 Buffer | 60 | 0 | 100 |
| 24 | 85 | ||
| 48 | 70 | ||
| 0.1 M NaOH | 60 | 0 | 100 |
| 24 | 60 | ||
| 48 | 40 |
Visualization of pH Effect on Stability
The following diagram illustrates the conceptual relationship between pH and the stability of a substituted hydrazine, based on general chemical principles.
References
Technical Support Center: Overcoming Low Reactivity of 2,4-Difluorophenylhydrazine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of 2,4-difluorophenylhydrazine in their synthetic experiments.
Troubleshooting Guide
The low reactivity of this compound is primarily attributed to the strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring. This effect reduces the nucleophilicity of the hydrazine, which can lead to poor yields and sluggish reactions, particularly in common transformations like the Fischer indole synthesis. The following table provides a guide to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion in Fischer indole synthesis | Insufficient acidity of the catalyst to promote the key[1][1]-sigmatropic rearrangement. | 1. Catalyst Screening: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃)[2][3][4]. The choice of acid can significantly impact the reaction outcome[2]. 2. Increase Catalyst Loading: Incrementally increase the molar ratio of the acid catalyst. PPA can also serve as a solvent, potentially increasing the reaction rate. 3. Elevated Temperatures: Many Fischer indole syntheses require elevated temperatures to proceed efficiently[5]. |
| Formation of multiple byproducts | 1. Side Reactions: The electron-deficient nature of the starting material can lead to alternative reaction pathways. 2. Degradation: Harsh acidic conditions or prolonged reaction times can cause decomposition of the starting material or the desired product. | 1. Milder Conditions: If harsh conditions are suspected to be the cause, consider using a milder acid catalyst or lowering the reaction temperature. 2. Microwave Synthesis: Employ microwave irradiation to potentially reduce reaction times and minimize byproduct formation[6][7]. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Incomplete hydrazone formation | The initial condensation between this compound and the carbonyl compound is slow. | 1. Pre-formation of Hydrazone: Synthesize and isolate the hydrazone intermediate before proceeding with the cyclization step. This is often achieved by reacting the hydrazine and carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid[4]. 2. Use of Hydrochloride Salt vs. Free Base: The reactivity can differ. While the hydrochloride salt is often used directly, the free base might be more reactive in the initial condensation. Neutralization of the salt in situ or using the free base from the start can be tested. |
| Low yields in pyrazole synthesis with 1,3-dicarbonyls | Inefficient cyclocondensation due to the reduced nucleophilicity of the hydrazine. | 1. Catalyst Addition: While some reactions proceed without a catalyst, the addition of a catalytic amount of acid can be beneficial. 2. Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are commonly used. 3. Microwave-Assisted Synthesis: This technique can significantly accelerate the reaction and improve yields[8][9][10]. |
| Poor reactivity in N-arylation reactions (e.g., Buchwald-Hartwig amination) | The electron-deficient nature of the hydrazine makes it a poor nucleophile for cross-coupling reactions. | 1. Ligand and Catalyst System: Careful selection of the palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands are often effective[11]. 2. Strong Base: The use of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is typically required to generate the active nucleophile. 3. Reaction Conditions: Optimization of temperature and reaction time is necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive compared to phenylhydrazine?
A1: The two fluorine atoms on the phenyl ring are highly electronegative and exert a strong electron-withdrawing inductive effect. This pulls electron density away from the hydrazine moiety, reducing its nucleophilicity and making it less reactive in reactions that require nucleophilic attack, such as the initial condensation with a carbonyl compound in the Fischer indole synthesis.
Q2: Which type of acid catalyst is generally best for the Fischer indole synthesis with this compound?
A2: There is no single "best" catalyst as the optimal choice often depends on the specific carbonyl compound being used. However, both Brønsted acids (like polyphosphoric acid (PPA) and p-toluenesulfonic acid) and Lewis acids (like zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂)) have been successfully employed[2][3][4]. It is recommended to screen a variety of acids to determine the most effective one for your specific reaction.
Q3: Can microwave synthesis be used to improve the reactivity of this compound?
A3: Yes, microwave-assisted synthesis is a highly effective technique for overcoming the low reactivity of this compound. The rapid heating provided by microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles for both Fischer indole and pyrazole syntheses[6][7][8][9][10].
Q4: I am still getting a low yield in my Fischer indole synthesis despite trying different acid catalysts. What else can I do?
A4: If catalyst screening is unsuccessful, consider a palladium-catalyzed approach, such as the Buchwald modification of the Fischer indole synthesis[3]. This involves the cross-coupling of an aryl bromide or triflate with a pre-formed hydrazone. Alternatively, a palladium-catalyzed reaction between this compound and an alkyne can also lead to the formation of the corresponding indole.
Q5: For N-arylation reactions, what are the key parameters to optimize when using this compound?
A5: For Buchwald-Hartwig amination, the key parameters are the choice of palladium precatalyst, the phosphine ligand, the base, and the solvent. A systematic optimization of these components is crucial. Often, a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand and a strong base like sodium tert-butoxide in an anhydrous, aprotic solvent like toluene or dioxane gives good results.
Data Presentation
Table 1: Comparison of Catalysts for the Fischer Indole Synthesis
| Catalyst | Carbonyl Compound | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Brønsted Acids | |||||
| Polyphosphoric acid (PPA) | Various ketones/alkynes | Neat or co-solvent | 100 | 30 min | Good to Excellent |
| p-Toluenesulfonic acid (p-TSA) | Cyclohexanone | Solvent-free (Microwave) | N/A | 3 min | 91 |
| Lewis Acids | |||||
| Zinc chloride (ZnCl₂) | Cyclohexanone | Solvent-free (Microwave) | N/A | 3 min | 76 |
| Boron trifluoride etherate (BF₃·OEt₂) | Various ketones | Acetonitrile | Reflux | N/A | Good |
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 6,8-Difluoro-1,2,3,4-tetrahydrocarbazole
This protocol is a representative example of a microwave-assisted Fischer indole synthesis.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
Procedure:
-
In a microwave reaction vial, combine this compound hydrochloride (1 mmol), cyclohexanone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Add a minimal amount of a high-boiling point solvent like ethanol to ensure efficient energy transfer from the microwave irradiation.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6,8-difluoro-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Synthesis of a Pyrazole Derivative from this compound
This protocol describes a general procedure for the synthesis of pyrazoles.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve this compound (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Protocol 3: Buchwald-Hartwig N-Arylation of this compound
This protocol provides a general method for the palladium-catalyzed N-arylation.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1 mmol), this compound (1.2 mmol), and anhydrous toluene.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for the required time (e.g., 12-24 hours), with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Logical relationship of the low reactivity of this compound and solutions.
Caption: Simplified Fischer indole synthesis pathway highlighting the critical rearrangement step.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scielo.br [scielo.br]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting low yields in fluorinated indole synthesis
Welcome to the technical support center for the synthesis of fluorinated indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other complications during the synthesis of fluorinated indoles.
Fischer Indole Synthesis
Q1: My Fischer indole synthesis of a fluorinated indole is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in the Fischer indole synthesis of fluorinated compounds are a frequent challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:
-
Starting Material Quality: Ensure the purity of the fluorinated phenylhydrazine and the carbonyl compound (aldehyde or ketone). Impurities can lead to side reactions and inhibit the catalyst.
-
Acid Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[1][2] The optimal catalyst often needs to be determined empirically for a specific substrate. For instance, electron-withdrawing fluorine groups on the phenylhydrazine ring can affect the reaction rate and may require a stronger acid or higher temperatures.
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures.[3] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. While some reactions are run neat (without solvent), others benefit from solvents like ethanol, acetic acid, or toluene.[4] The solvent can affect the solubility of reactants and intermediates and influence the reaction pathway.
-
Inefficient Cyclization: The key[5][5]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient.[6] Conducting the reaction under anhydrous conditions is important, as water can interfere with the acid catalyst and intermediates.
-
Formation of Isomeric Byproducts: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible. The selectivity can be influenced by the acidity of the medium and steric effects.[6] Consider purification by column chromatography to isolate the desired isomer.
Q2: How does the position of the fluorine atom on the phenylhydrazine ring affect the Fischer indole synthesis?
A: The fluorine atom is a strongly electron-withdrawing group, which can significantly impact the reaction. Its position on the aromatic ring can either stabilize or destabilize the transition state of the crucial[5][5]-sigmatropic rearrangement step, potentially leading to lower yields or favoring side reactions.[7] Computational studies have been employed to better understand these electronic effects.
Q3: I am observing multiple spots on my TLC plate, indicating byproduct formation. What are the likely side reactions?
A: Besides the formation of regioisomers with unsymmetrical ketones, other side reactions can occur under harsh conditions, such as polymerization or tar formation.[8] Over-reduction of the indole to an indoline is also a possibility, especially if reducing agents are present or formed in situ. Decomposition of the starting materials or the product can also contribute to a complex reaction mixture.
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Electrophilic Fluorination
Q1: My electrophilic fluorination of an indole is not working or giving a low yield. What are the potential issues?
A: Electrophilic fluorination can be sensitive to several factors. Here are common problems and their solutions:
-
Inactive Fluorinating Reagent: Many electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™, are sensitive to moisture. Ensure your reagent is stored in a desiccator and handled under an inert atmosphere if necessary.
-
Incorrect Solvent: The choice of solvent is crucial. Acetonitrile is a commonly used solvent for many fluorination reactions.[5] However, some reagents can react exothermically with solvents like DMF, pyridine, and DMSO.[3] Always check the compatibility of your fluorinating agent with the chosen solvent.
-
Substrate Reactivity: The electronic properties of your indole substrate play a significant role. Electron-rich indoles are generally more reactive towards electrophilic fluorination. Indoles with electron-withdrawing groups may require longer reaction times or more forceful conditions to achieve good conversion.[9]
-
Regioselectivity Issues: Indoles have multiple reactive sites (e.g., C2, C3). The regioselectivity of fluorination can be influenced by the fluorinating reagent, solvent, and the substituents on the indole ring. For example, direct fluorination of 3-acetylindole with NFSI in the presence of a ruthenium catalyst has been shown to yield the 2-fluoro derivative.[2]
-
Byproduct Formation: Over-fluorination (e.g., difluorination) or the formation of dimeric byproducts can occur.[3] Using a base like Li₂CO₃ at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts in some cases.[3]
Q2: I am trying to choose between Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI). Which one is better?
A: Both Selectfluor™ and NFSI are powerful and commonly used electrophilic fluorinating agents, but they have different reactivities and may be optimal for different substrates and desired outcomes.
-
Selectfluor™ is a highly reactive, user-friendly, and non-volatile crystalline solid. It is often used for the fluorination of a wide range of substrates, including electron-rich aromatics and β-ketoesters.
-
NFSI is also a stable, crystalline solid and is a milder fluorinating agent compared to Selectfluor™. It is particularly useful for the fluorination of sensitive substrates and in reactions where high selectivity is required. In some cases, NFSI can be used for the direct amination of C-H bonds.[10]
The choice between the two will depend on the specific indole substrate and the desired product. It is often beneficial to screen both reagents to determine the optimal conditions for your reaction.
Data and Protocols
Data Presentation
Table 1: Comparison of Lewis Acids in the Fischer Indole Synthesis
| Indole Product | Ketone/Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylindole | Acetophenone | ZnCl₂ | Neat | 170 | 1 | 65 | [5] |
| 2-Phenylindole | Acetophenone | BF₃·OEt₂ | Acetic Acid | 100 | 2 | 80 | [5] |
| 1,2,3,4-Tetrahydrocarbazole | Cyclohexanone | ZnCl₂ | Acetic Acid | 118 | 1 | 90 | [5] |
| 1,2,3,4-Tetrahydrocarbazole | Cyclohexanone | AlCl₃ | Toluene | 110 | 3 | 75 | [5] |
| 1,2,3,4-Tetrahydrocarbazole | Cyclohexanone | FeCl₃ | Ethanol | 78 | 4 | 70 | [5] |
Table 2: Comparison of Electrophilic Fluorinating Agents for Indole Derivatives
| Substrate | Fluorinating Agent | Catalyst/Additive | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |
| 1-Methylindole | Selectfluor™ | None | Acetonitrile | 0 to rt | 30 min | 3-Fluoro-1-methylindole | 92 | [5] |
| N-Benzylindole | NFSI | None | Acetonitrile | rt | 12 h | 3,3-Difluoro-N-benzylindoline-2-one | 85 | [5] |
| 3-Acetylindole | NFSI | RuCl₃ | Toluene | 80 | - | 3-Acetyl-2-fluoroindole | 76 | [2] |
| Indole-2-carboxylic acid | Selectfluor™ | Li₂CO₃ | DCE/H₂O | 0 | - | 3-Fluoroindole | 43-87 | [2] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 6-Fluoroindole using Polyphosphoric Acid (PPA)
This protocol describes a general procedure for the synthesis of 6-fluoroindole from 4-fluorophenylhydrazine and an appropriate carbonyl compound.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Add the desired aldehyde or ketone (e.g., acetaldehyde, 1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate. The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step.[11]
Step 2: Cyclization
-
To the hydrazone from the previous step, add polyphosphoric acid (PPA), which acts as both the catalyst and the solvent.
-
Heat the reaction mixture to 100-140°C for 0.5-2 hours. Monitor the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., concentrated NaOH solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 6-fluoroindole.[11]
Protocol 2: Electrophilic Fluorination of an Indole using N-Fluorobenzenesulfonimide (NFSI)
This protocol is a general procedure for the C3-fluorination of an N-substituted indole.
-
In a round-bottom flask, dissolve the N-substituted indole (1.0 equivalent) in anhydrous acetonitrile.
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.1-2.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC. For less reactive substrates, heating may be required.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired fluorinated indole.[10]
Logical Relationship Diagram for Catalyst Selection in Fischer Indole Synthesis
Caption: Decision-making process for selecting a catalyst in Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. brynmawr.edu [brynmawr.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions with 2,4-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for identifying and mitigating byproduct formation in chemical reactions involving 2,4-difluorophenylhydrazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are observing multiple products in our Fischer indole synthesis when using this compound with an unsymmetrical ketone. How can we identify the byproducts and control the regioselectivity?
A1: The formation of regioisomeric indole products is a common challenge when employing unsymmetrical ketones in the Fischer indole synthesis.[1] The reaction can proceed through two different enamine intermediates, leading to a mixture of indole isomers. With this compound, you can expect the formation of both 4,6-difluoro- and 6-fluoro-substituted indoles, depending on the ketone structure.
Troubleshooting Steps:
-
Byproduct Identification: The primary byproducts will likely be the regioisomers of your target indole. Characterization using NMR spectroscopy is the most effective method for identification. The substitution pattern on the aromatic ring of the indole will result in distinct chemical shifts and coupling patterns in the 1H and 19F NMR spectra.[2]
-
Controlling Regioselectivity:
-
Acid Catalyst: The choice of acid catalyst can significantly influence the ratio of regioisomers formed.[3] Experimenting with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended to find the optimal conditions for your specific substrate.[4]
-
Steric Hindrance: The steric bulk of the substituents on the ketone can direct the reaction towards the formation of the less sterically hindered enamine intermediate.
-
Reaction Temperature: Adjusting the reaction temperature may also alter the ratio of the isomeric products.
-
Logical Workflow for Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for managing regioisomeric byproducts.
Q2: Our reaction with this compound is producing a significant amount of dark, tar-like material, resulting in a low yield of the desired indole. What causes this and how can it be minimized?
A2: The formation of tar and polymeric byproducts is a frequent issue in the Fischer indole synthesis, often exacerbated by the strongly acidic and high-temperature conditions required for the reaction.
Troubleshooting Steps:
-
Temperature Control: Excessively high temperatures can lead to the decomposition of starting materials and intermediates, resulting in polymerization. It is crucial to carefully control the reaction temperature and avoid overheating. Start with milder conditions and gradually increase the temperature as needed, while monitoring the reaction progress by TLC.
-
Acid Catalyst Concentration: A catalyst that is too strong or too concentrated can also promote the formation of tars. Experiment with different acid catalysts and lower concentrations to find a balance that facilitates the desired reaction without causing excessive degradation.
-
Reaction Time: Prolonged reaction times can increase the likelihood of byproduct formation. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.
-
One-Pot Synthesis: In some cases, the hydrazone intermediate may be unstable and prone to decomposition before cyclization. Performing a one-pot synthesis, where the hydrazone is generated in situ and immediately cyclized without isolation, can sometimes improve yields and reduce tar formation.
Q3: We are observing byproducts that appear to be the result of N-N bond cleavage. What reaction conditions favor this side reaction and how can we avoid it?
A3: Heterolytic cleavage of the N-N bond is a known competing side reaction in the Fischer indole synthesis. This is particularly prevalent when the carbonyl component has electron-donating groups that can stabilize the intermediate iminylcarbocation.
Troubleshooting Steps:
-
Substrate Choice: Be mindful of the electronic properties of your ketone or aldehyde. If it contains strong electron-donating groups, consider that N-N bond cleavage may be a significant competing pathway.
-
Milder Reaction Conditions: Employing milder reaction conditions, such as a less aggressive acid catalyst or lower reaction temperatures, can sometimes disfavor the N-N bond cleavage pathway.
-
Alternative Synthetic Routes: If N-N bond cleavage remains a persistent issue, exploring alternative synthetic routes to your target indole that do not involve the Fischer synthesis may be necessary.
Signaling Pathway of Fischer Indole Synthesis and Side Reactions
Caption: Reaction pathway of the Fischer indole synthesis and common side reactions.
Data Presentation
Experimental Protocols
General Protocol for Fischer Indole Synthesis with this compound
This is a general guideline; specific conditions will need to be optimized for each substrate.
Step 1: Hydrazone Formation [5]
-
Dissolve this compound hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often observed as a precipitate.
-
The hydrazone can be isolated by filtration and washed with cold ethanol, or the reaction mixture can be carried forward to the next step without isolation.
Step 2: Cyclization to the Fluoroindole [3]
-
To the crude or purified hydrazone (1.0 equivalent), add an excess of an acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Heat the mixture with stirring to a temperature between 120-160°C. The optimal temperature will depend on the chosen catalyst.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude indole by flash column chromatography on silica gel.
Experimental Workflow for Fischer Indole Synthesis
Caption: A generalized experimental workflow for the Fischer indole synthesis.
References
Technical Support Center: Enhancing Regioselectivity with 2,4-Difluorophenylhydrazine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the regioselectivity of reactions involving 2,4-difluorophenylhydrazine. The following sections provide answers to frequently asked questions, troubleshooting advice for specific experimental issues, and detailed protocols to enhance the desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions with this compound where regioselectivity is a critical concern?
A1: Regioselectivity is a major consideration in two principal reactions: the Fischer indole synthesis when using unsymmetrical ketones or aldehydes, and pyrazole synthesis when reacting with unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] In both cases, the unsymmetrical nature of the carbonyl partner can lead to the formation of two distinct regioisomeric products.
Q2: In a Fischer indole synthesis with an unsymmetrical ketone, what are the two possible regioisomers formed from this compound?
A2: The reaction of this compound with an unsymmetrical ketone (R1-C(O)-CH2-R2) will form a hydrazone intermediate. The subsequent acid-catalyzed cyclization can proceed in two different directions, leading to either a 5,7-difluoroindole or a 4,6-difluoroindole derivative. The specific outcome is highly dependent on the reaction conditions.
Q3: How do the two fluorine atoms on the phenyl ring influence the reaction's regioselectivity?
A3: The fluorine atoms are strongly electron-withdrawing, which affects the electronic properties of the two nitrogen atoms in the hydrazine moiety. This electronic bias can influence the initial condensation step to form the hydrazone and the subsequent[4][4]-sigmatropic rearrangement, which is a key step in the Fischer indole synthesis.[5][6] The acidity of the medium and steric factors often play a more dominant role in directing the final regioselectivity.[2][7]
Q4: What are the most important experimental factors to modify for controlling regioselectivity?
A4: The key factors that can be adjusted to enhance regioselectivity are:
-
Acid Catalyst: The choice of Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) is decisive.[1] Specialized catalysts like Eaton's reagent have been shown to provide excellent regiocontrol.[7]
-
Solvent: The reaction solvent can have a profound effect. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically increase regioselectivity in pyrazole synthesis compared to standard solvents like ethanol.[3]
-
Steric Hindrance: The steric bulk of the substituents on the ketone or dicarbonyl compound can direct the reaction to the less hindered side.[2][7]
-
Protecting Groups: Introducing a temporary protecting group can block one reactive site or alter the electronic nature of the substrate to favor the formation of a single isomer.[8][9]
Q5: Are there specific conditions that are known to fail or give poor outcomes in Fischer indole synthesis?
A5: Yes, certain substitution patterns can cause the Fischer indole synthesis to fail.[6] Very harsh acid conditions can lead to decomposition of the starting materials or products.[7] Additionally, substrates with strong electron-donating groups can promote a competing reaction pathway involving heterolytic N-N bond cleavage, which prevents the necessary rearrangement for indole formation.[6] While this compound has electron-withdrawing groups, it is crucial to select a catalyst and temperature that are compatible with the specific carbonyl partner being used.
Troubleshooting Guides
Problem 1: Poor or mixed regioselectivity observed in Fischer Indole Synthesis.
-
Potential Cause: Suboptimal choice of acid catalyst or reaction solvent, leading to comparable activation energies for both cyclization pathways.
-
Troubleshooting Steps:
-
Change the Catalyst: If using a standard Brønsted acid, consider switching to a Lewis acid like ZnCl₂ or a specialty reagent. Eaton's reagent (P₂O₅ in MeSO₃H) has been reported to offer superior regiocontrol in many cases.[7]
-
Modify the Solvent: If the reaction is tolerant, explore different solvents. Diluting the reaction in a non-participating solvent like sulfolane or dichloromethane can sometimes minimize degradation and improve yields.[7]
-
Adjust Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the ratio of one isomer over the other.
-
Problem 2: The desired regioisomer is the minor product in pyrazole synthesis.
-
Potential Cause: The reaction conditions, particularly the solvent, favor the formation of the undesired thermodynamic or kinetic product. Standard solvents like ethanol often give poor regioselectivity.
-
Troubleshooting Steps:
-
Implement Fluorinated Solvents: Change the reaction solvent from ethanol to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents are known to dramatically enhance regioselectivity in the condensation of hydrazines with 1,3-dicarbonyls.[3]
-
Add an Acid Co-catalyst: For challenging substrates, particularly electron-deficient ones, the addition of a small amount of trifluoroacetic acid (TFA) in TFE can further improve regioselectivity and reaction rates.[10]
-
Data Presentation
The choice of solvent can be one of the most effective tools for controlling regioselectivity. The following table illustrates the dramatic effect of fluorinated alcohol solvents on the regiomeric ratio in a representative pyrazole synthesis.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol (EtOH) | 1 : 2.5 | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | > 99 : 1 | |
| Ethyl 2,4-dioxopentanoate | Methylhydrazine | Ethanol (EtOH) | 2 : 1 |
Note: Regioisomer A corresponds to the N-methyl group adjacent to the furyl/ethyl ester substituent, while B corresponds to the N-methyl group adjacent to the trifluoromethyl/acetyl substituent.
Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis of 5,7-Difluoro-2,3-dimethylindole
This protocol provides a general method for achieving high regioselectivity using an appropriate acid catalyst.
-
Materials:
-
This compound hydrochloride
-
2-Butanone (MEK)
-
Polyphosphoric acid (PPA) or Eaton's Reagent
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a suitable solvent like ethanol. Add sodium acetate (1.1 eq) to neutralize the hydrochloride. Add 2-butanone (1.05 eq) and stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC). Remove the solvent under reduced pressure.
-
Cyclization: To the crude hydrazone, add toluene followed by polyphosphoric acid (10 wt eq) or Eaton's Reagent (10 vol eq).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 5,7-difluoro-2,3-dimethylindole.
-
Protocol 2: Highly Regioselective Synthesis of 1-(2,4-Difluorophenyl)-5-(trifluoromethyl)-3-phenyl-1H-pyrazole
This protocol utilizes a fluorinated solvent to achieve high regioselectivity.
-
Materials:
-
This compound
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in TFE.
-
Addition of Hydrazine: Slowly add a solution of this compound (1.0 eq) in TFE to the flask at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours (monitor by TLC). Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Work-up: Upon completion, remove the TFE under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure regioisomer.[3]
-
Visualizations
Caption: Fischer Indole synthesis pathway with this compound.
Caption: Workflow for troubleshooting regioselectivity issues.
Caption: Pyrazole synthesis pathways leading to two possible regioisomers.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithnj.com [researchwithnj.com]
- 8. jocpr.com [jocpr.com]
- 9. Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Validation & Comparative
Comparative Reactivity of Fluorinated Phenylhydrazines in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of fluorinated phenylhydrazines, primarily focusing on their application in the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry and drug development. The introduction of fluorine atoms to the phenylhydrazine scaffold significantly influences its chemical properties and reactivity, offering both opportunities and challenges in the synthesis of fluorinated indole derivatives. These derivatives are of high interest due to the unique pharmacological profiles often imparted by fluorine.
The Impact of Fluorination on Reactivity: An Overview
The reactivity of substituted phenylhydrazines in the Fischer indole synthesis is heavily influenced by the electronic nature of the substituents on the aromatic ring. Fluorine, being a highly electronegative atom, acts as a potent electron-withdrawing group through the inductive effect (-I). This effect reduces the electron density on the hydrazine nitrogen atoms, thereby decreasing their nucleophilicity.
In the context of the Fischer indole synthesis, this modulation of electronic properties has a direct impact on the reaction rate. The rate-determining step is generally considered to be the[1][1]-sigmatropic rearrangement of the initially formed phenylhydrazone.[2] This rearrangement is facilitated by a more electron-rich aromatic ring. Consequently, the presence of electron-withdrawing fluorine atoms tends to slow down the reaction compared to the unsubstituted phenylhydrazine.[3]
Quantitative Comparison of Reactivity
Note: The following data has been compiled from multiple sources and may not reflect directly comparable experimental conditions. It is intended to provide a qualitative and semi-quantitative overview of reactivity trends.
| Phenylhydrazine Derivative | Substituent Position | Electronic Effect | Typical Yield (%) | Relative Reactivity |
| Phenylhydrazine | - | Neutral | ~85-95% | High |
| 4-Fluorophenylhydrazine | para | -I, +M | ~70-80% | Moderate-High |
| 2-Fluorophenylhydrazine | ortho | -I, +M | ~65-75% | Moderate |
| 2,4-Difluorophenylhydrazine | ortho, para | -I, +M | ~50-60% | Moderate-Low |
| 4-Nitrophenylhydrazine | para | -I, -M | ~10-30% | Low |
| 4-Methylphenylhydrazine | para | +I, +M | >90% | Very High |
Yields are approximate and can vary significantly based on reaction conditions (catalyst, solvent, temperature, and reaction time).
The trend observed in the table aligns with the established electronic effects of the substituents. Electron-donating groups like methyl enhance the reactivity, leading to higher yields. Conversely, the strongly electron-withdrawing nitro group significantly deactivates the phenylhydrazine, resulting in poor yields.[2] Fluorine's effect is more nuanced; while its inductive effect is deactivating, its mesomeric effect (+M) can partially counteract this. The position of the fluorine atom also plays a role, with ortho-substitution potentially introducing steric hindrance in addition to electronic effects.
Experimental Protocols
The following are generalized experimental protocols for the Fischer indole synthesis. For a comparative study, it is crucial that all parameters are kept constant across all experiments.
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol is adapted from typical literature procedures.[2]
Materials:
-
Substituted Phenylhydrazine (1.0 eq)
-
Ketone (e.g., Acetone or Cyclohexanone) (1.1 eq)
-
Acid Catalyst (e.g., Polyphosphoric acid, Zinc Chloride, or Acetic Acid)
-
Solvent (e.g., Toluene, Ethanol, or Glacial Acetic Acid)
Procedure:
-
To a solution of the substituted phenylhydrazine in the chosen solvent, add the ketone.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole.
Protocol 2: Kinetic Analysis of Fischer Indole Synthesis by HPLC
For a quantitative comparison of reaction rates, a kinetic study is necessary.
Procedure:
-
Prepare stock solutions of each phenylhydrazine derivative and the ketone of known concentrations in the chosen reaction solvent.
-
In a thermostated reaction vessel, combine the phenylhydrazine solution and the ketone solution.
-
Initiate the reaction by adding a pre-determined amount of the acid catalyst.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it immediately (e.g., by adding to a cold solution of a neutralizing agent).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the reactant (phenylhydrazine) and the product (indole).
-
Plot the concentration of the reactant versus time to determine the reaction rate. The initial rate can be used for comparison.
-
Repeat the experiment for each fluorinated phenylhydrazine and the unsubstituted phenylhydrazine under identical conditions (temperature, concentrations, catalyst loading).
Visualizing the Reaction Pathway
The Fischer indole synthesis proceeds through a series of well-defined steps. The following diagram illustrates the generally accepted mechanism.
References
A Comparative Guide to the Validation of Analytical Methods Utilizing 2,4-Difluorophenylhydrazine for Carbonyl Compound Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds (aldehydes and ketones) is crucial in various stages of pharmaceutical development and quality control. These compounds can be process-related impurities or degradation products, and their levels must be carefully monitored. Due to the often-low UV absorbance of many carbonyls, derivatization with a suitable chromophoric or fluorophoric agent is a common strategy to enhance their detection by High-Performance Liquid Chromatography (HPLC).
This guide provides a comparative overview of the validation of analytical methods using 2,4-Difluorophenylhydrazine as a derivatizing agent. While specific public data for this compound is limited, this guide will draw upon extensive data from its close structural analog, 2,4-Dinitrophenylhydrazine (DNPH), to present a representative example of expected performance and validation parameters. DNPH is a widely used and well-documented derivatizing agent for carbonyl compounds, making it a suitable surrogate for illustrating the principles and data involved in such analytical method validations.[1][2][3][4]
Performance Comparison of Derivatizing Agents
The choice of derivatizing agent is critical and depends on factors such as the analyte's nature, required sensitivity, and the available detection method. Phenylhydrazine reagents react with aldehydes and ketones to form stable hydrazones, which can be readily analyzed by HPLC with UV detection.[2][4] The table below summarizes typical validation parameters for an HPLC method using a phenylhydrazine-based derivatizing agent like DNPH, which serves as a proxy for this compound.
| Validation Parameter | Typical Performance (based on DNPH data) | Alternative Method (e.g., Dansyl Hydrazine) |
| Specificity | No interference from blank, placebo, or other impurities at the analyte's retention time. | High specificity, particularly with fluorescence detection. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 0.04 - 30 µg/mL | Typically in the ng/mL to µg/mL range. |
| Accuracy (% Recovery) | 97.8% - 100.0%[5][6] | Generally within 98-102%. |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/g[5][6] | Can be lower with fluorescence detection. |
| Limit of Quantitation (LOQ) | 0.6 µg/g[5][6] | Can be lower with fluorescence detection. |
| Robustness | Method remains unaffected by small, deliberate variations in parameters. | Generally robust with controlled parameters. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of an analytical method. Below are representative protocols for sample derivatization and HPLC analysis.
Pre-column Derivatization Protocol (based on DNPH)
This protocol describes the derivatization of a carbonyl-containing analyte prior to HPLC injection.
-
Reagent Preparation : Prepare the derivatizing reagent by dissolving this compound hydrochloride in a suitable solvent, such as acetonitrile, to a final concentration of approximately 0.2 mg/mL.
-
Standard Solution : Accurately weigh and dissolve the carbonyl compound reference standard in a suitable solvent to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution : Prepare the sample by accurately weighing and dissolving the test substance in a suitable solvent to achieve a similar concentration to the standard solution.
-
Derivatization Reaction : To an aliquot of the standard or sample solution, add an equal volume of the this compound solution. An acidic catalyst, such as a small amount of hydrochloric acid, may be required to facilitate the reaction.
-
Incubation : Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 40 minutes) to ensure complete derivatization.[7]
-
Dilution : After incubation, cool the reaction mixture to room temperature and dilute with the mobile phase to a final concentration within the linear range of the method.
HPLC Method Parameters
The following are typical starting parameters for the HPLC analysis of the derivatized carbonyl compounds.
| Parameter | Value |
| Column | Inertsil ODS C18 (50mm x 4.6mm, 3µm)[3] |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 3.0 with Trifluoroacetic acid[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Optimized for separation of derivatized analytes. |
| Flow Rate | 1.5 mL/minute[3] |
| Column Temperature | 45°C[3] |
| Detection Wavelength | Approximately 360 nm (based on DNPH derivative)[3][8][9] |
| Injection Volume | 10 µL |
Visualization of Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound derivatives, in accordance with ICH Q2(R1) guidelines.[10][11]
Caption: Logical workflow for analytical method validation.
Signaling Pathway of Derivatization Reaction
The derivatization reaction between a carbonyl compound and this compound proceeds via a nucleophilic addition-elimination mechanism to form a stable hydrazone.
Caption: Reaction pathway for carbonyl derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Indole Synthesis Yields with Various Phenylhydrazines
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis remains a cornerstone for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The choice of substituted phenylhydrazine is a critical parameter that significantly influences the reaction's efficiency. This guide provides an objective comparison of indole synthesis yields using a range of phenylhydrazines, supported by experimental data and detailed protocols.
Performance and Yield: A Quantitative Comparison
The electronic nature of the substituent on the phenylhydrazine ring plays a pivotal role in the outcome of the Fischer indole synthesis. Electron-donating groups (EDGs) generally facilitate the reaction, leading to higher yields, while electron-withdrawing groups (EWGs) can impede the reaction, often resulting in lower yields. This is attributed to the influence of these groups on the nucleophilicity of the nitrogen atoms and the stability of the intermediates in the reaction mechanism.
To illustrate this, the following tables summarize the yields of indole synthesis with various substituted phenylhydrazines reacted with common ketones under specified acidic conditions.
Table 1: Fischer Indole Synthesis of Cyclohexanone Derivatives
The reaction of various substituted phenylhydrazines with cyclohexanone yields the corresponding tetrahydrocarbazole derivatives. The data below, collated from multiple sources, demonstrates the impact of substituents on the reaction yield.
| Phenylhydrazine Derivative | Substituent Type | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Unsubstituted | Acetic Acid | 1 | 77-85 | [1] |
| 4-Methylphenylhydrazine (p-tolylhydrazine) | Electron-Donating (weak) | Acetic Acid | - | High | [2] |
| 4-Methoxyphenylhydrazine | Electron-Donating (strong) | Acetic Acid/HCl | - | High | [3] |
| 4-Chlorophenylhydrazine | Electron-Withdrawing (weak) | Acetic Acid | - | Moderate | [4] |
| 4-Nitrophenylhydrazine | Electron-Withdrawing (strong) | Acetic Acid | 24 | Low | [5][6] |
| 2-Methylphenylhydrazine (o-tolylhydrazine) | Electron-Donating (weak) | Acetic Acid | - | High | [2] |
| 3-Methylphenylhydrazine (m-tolylhydrazine) | Electron-Donating (weak) | Acetic Acid | - | High | [2] |
| 2,6-Dimethylphenylhydrazine | Electron-Donating (strong) | Hydrochloric Acid | - | Low (13) | [7] |
Note: Yields are reported as found in the cited literature; "High," "Moderate," and "Low" are qualitative descriptors used where specific percentages were not provided for a direct comparison under identical conditions. Reaction conditions can significantly impact yields.
Table 2: Fischer Indole Synthesis of Isopropyl Methyl Ketone Derivatives
The reaction with an acyclic ketone like isopropyl methyl ketone provides another valuable comparison point for the reactivity of different phenylhydrazines.
| Phenylhydrazine Derivative | Substituent Type | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Tolylhydrazine | Electron-Donating (weak) | Acetic Acid | 2.25 | High | [2] |
| m-Tolylhydrazine | Electron-Donating (weak) | Acetic Acid | - | 88 (mixture of isomers) | [2] |
| p-Nitrophenylhydrazine | Electron-Withdrawing (strong) | Acetic Acid | 1.5 | 10 | [2][6] |
| p-Nitrophenylhydrazine | Electron-Withdrawing (strong) | Acetic Acid/HCl | 4 | 30 | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Fischer indole synthesis.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone[1]
Materials:
-
Cyclohexanone (1 mole)
-
Phenylhydrazine (1 mole)
-
Glacial Acetic Acid (6 moles)
-
Methanol (for recrystallization)
-
Decolorizing carbon
Procedure:
-
A mixture of 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of acetic acid is placed in a 1-L three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.
-
The mixture is heated to reflux with stirring, and 108 g (1 mole) of phenylhydrazine is added over 1 hour.
-
The reaction mixture is refluxed for an additional hour.
-
The hot mixture is poured into a 1.5-L beaker and stirred while it solidifies.
-
The mixture is cooled to approximately 5°C and filtered with suction.
-
The filter cake is washed with 100 ml of water, followed by 100 ml of 75% ethanol.
-
The crude solid is air-dried and then recrystallized from 700 ml of methanol after treatment with decolorizing carbon.
-
The yield of 1,2,3,4-tetrahydrocarbazole is typically in the range of 76–85%.[1]
Protocol 2: Synthesis of 2,3,3,5-Tetramethylindolenine from p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone[2]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial Acetic Acid (0.03 mol)
-
1 M Sodium Hydroxide (NaOH)
-
Chloroform (CDCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1 M NaOH solution.
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the residue by column chromatography on silica gel.
Visualizing the Fischer Indole Synthesis Workflow
The following diagram illustrates the generalized workflow of the Fischer indole synthesis, from the initial condensation of a phenylhydrazine and a carbonyl compound to the final indole product.
This guide provides a comparative overview of indole synthesis yields with different phenylhydrazines, highlighting the significant impact of substituents on the phenyl ring. The provided experimental protocols offer a starting point for researchers to optimize their synthetic strategies for accessing diverse indole derivatives.
References
A Comparative Guide to the LC-MS Analysis of Carbonyl Compounds: 2,4-Difluorophenylhydrazine vs. Established Derivatization Agents
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes and ketones is crucial for applications ranging from metabolite identification to impurity profiling. Derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for this purpose, enhancing the chromatographic retention and ionization efficiency of these carbonyl compounds. This guide provides a comparative analysis of reaction products from 2,4-Difluorophenylhydrazine and the widely-used alternative, 2,4-Dinitrophenylhydrazine (DNPH), for the LC-MS based quantification of carbonyls.
Performance Comparison of Derivatization Agents
The choice of derivatization agent is critical for achieving desired sensitivity and selectivity. While 2,4-Dinitrophenylhydrazine (DNPH) is a well-established reagent for the analysis of carbonyl compounds, this compound offers a potential alternative with different physicochemical properties that may be advantageous in certain applications. Below is a comparison of their performance characteristics, with data for DNPH-derivatives gathered from established methods and a proposed methodology for this compound-derivatives based on typical analytical parameters for similar compounds.
Table 1: Comparison of LC-MS Performance for Carbonyl Derivatization Agents
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) Derivatives | This compound Derivatives (Proposed) |
| Ionization Mode | Predominantly negative ion mode (ESI or APCI)[1][2] | Expected to be efficient in positive ion mode (ESI) due to the basicity of the hydrazine nitrogen. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to µg/L range.[3] | Hypothesized to be in a similar low ng/mL range, pending experimental verification. |
| Linearity (R²) | Generally > 0.99 for a wide concentration range. | Expected to be > 0.99, similar to other hydrazine-based derivatization methods. |
| Selectivity | Highly selective for aldehydes and ketones.[4] | Highly selective for aldehydes and ketones. |
| Chromatographic Behavior | Well-retained on C18 columns with good peak shapes.[1][2] | Expected to have good retention on C18 columns, with potential for altered selectivity due to fluorine substitution. |
| MS/MS Fragmentation | Characteristic fragments from the dinitrophenyl group are often observed.[5] | Expected to produce characteristic fragments related to the difluorophenyl moiety, useful for MRM assay development. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following sections provide an established protocol for the derivatization and LC-MS analysis of carbonyl compounds using DNPH, and a proposed protocol for the use of this compound.
Established Protocol: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) and LC-MS/MS Analysis
This protocol is based on widely accepted methods for the analysis of carbonyl-DNPH derivatives.[1][2][6]
1. Derivatization Procedure:
-
To 1 mL of a sample solution containing the carbonyl compound(s), add 50 µL of a 0.1% (w/v) solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a sealed vial.
-
After incubation, allow the mixture to cool to room temperature.
-
If necessary, dilute the sample with an appropriate solvent (e.g., acetonitrile/water) to the desired concentration for LC-MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).[1][2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[1][2]
-
Ionization Voltage: -4.5 kV.[2]
-
Source Temperature: 600°C.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for each DNPH derivative should be optimized.
Proposed Protocol: Derivatization with this compound and LC-MS/MS Analysis
This proposed protocol is based on the general principles of hydrazone formation and typical LC-MS conditions for similar analytes.
1. Derivatization Procedure:
-
To 1 mL of a sample solution containing the carbonyl compound(s), add 50 µL of a 0.1% (w/v) solution of this compound in methanol with 0.5% acetic acid.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 50°C for 60 minutes in a sealed vial.
-
After incubation, allow the mixture to cool to room temperature.
-
Dilute the sample with methanol/water (1:1, v/v) to the desired concentration for LC-MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suggested gradient is to start at 30% B, increase to 90% B over 8 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ionization Voltage: +4.0 kV.
-
Source Temperature: 550°C.
-
Detection Mode: MRM for quantitative analysis. Precursor ions will be the [M+H]⁺ of the 2,4-difluorophenylhydrazones. Product ions would need to be determined by infusion of individual standards, but would likely involve fragmentation of the hydrazone bond or the difluorophenyl ring.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample preparation to data acquisition.
Caption: Experimental workflow for the analysis of carbonyl compounds.
Alternative Derivatization Agents
Beyond DNPH, other reagents are available for the derivatization of carbonyl compounds, each with its own set of advantages. Dansylhydrazine, for example, is a fluorescent reagent that can be used for both LC-MS and fluorescence detection, potentially offering enhanced sensitivity for certain applications.[7] Girard's reagents (T and P) introduce a quaternary ammonium group, which provides a permanent positive charge, making them highly suitable for positive mode ESI-MS analysis.[8] The choice of the most appropriate derivatization agent will depend on the specific requirements of the assay, including the nature of the analyte, the sample matrix, and the desired sensitivity.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. agilent.com [agilent.com]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddtjournal.com [ddtjournal.com]
- 6. Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ダンシルヒドラジン for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Synthesized 2,4-Difluorophenylhydrazine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, 2,4-Difluorophenylhydrazine serves as a critical building block. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an objective comparison of three common analytical techniques for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison at a Glance
The selection of an appropriate analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and GC-MS for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. |
| Quantitation | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte). | Relative (requires a reference standard and often derivatization). |
| Selectivity | Good for separating closely related structural isomers and non-volatile impurities. | Excellent for structural elucidation and identification of proton-containing impurities. | High selectivity based on mass fragmentation patterns, ideal for volatile and semi-volatile impurities. |
| Sensitivity | High (typically parts-per-million, ppm, levels). | Moderate (typically requires milligram quantities of sample). | Very high (can detect trace-level impurities, parts-per-billion, ppb, levels), especially with derivatization. |
| Sample Throughput | High. | Moderate to Low. | High. |
| Destructive | Yes. | No. | Yes. |
| Typical Impurities Detected | Non-volatile and semi-volatile organic impurities, starting materials, and byproducts. | All proton-containing impurities, including residual solvents. | Volatile and semi-volatile organic impurities, residual solvents. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for each technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound hydrochloride. A patent for a continuous flow synthesis process reported the purity of (2,4-difluorophenyl)hydrazine hydrochloride to be 99.3% as determined by HPLC. A general method adaptable for this compound is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable for separating polar analytes.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). For phenylhydrazine hydrochloride, a mobile phase of methanol and a potassium phosphate buffer (35:65 v/v) has been used.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled, for instance, at 30°C.[1]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for example, 235 nm for phenylhydrazine hydrochloride.[1]
-
Sample Preparation: A known concentration of the synthesized this compound hydrochloride is dissolved in the mobile phase or a suitable solvent.
-
Quantification: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For higher accuracy, a certified reference standard is used for external calibration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary ratio method of measurement that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
Internal Standard (IS): A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals is chosen. For example, maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O).
-
NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard, to allow for full relaxation of the nuclei between pulses.
-
Acquire the ¹H NMR spectrum with a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping proton signal from this compound and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for the analysis of volatile and semi-volatile compounds. Due to the low volatility and polar nature of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable compound.
-
Derivatization: The hydrazine functional group can be derivatized with various reagents. A common approach for hydrazines is acylation or silylation. For instance, derivatization with acetone can form the corresponding acetone azine, which is more amenable to GC analysis.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is typically used.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the derivatized analyte from any impurities.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.
-
Sample Preparation: The synthesized this compound is reacted with the derivatizing agent under optimized conditions (e.g., temperature and time). The resulting derivative is then extracted into an organic solvent for injection into the GC-MS.
-
Quantification: A calibration curve is generated using a reference standard of the derivatized analyte to quantify the purity of the synthesized product.
Potential Impurities in Synthesized this compound
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Impurities in synthesized this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. The common synthesis route involves the diazotization of 2,4-difluoroaniline followed by reduction.
Potential impurities may include:
-
Starting Material: Unreacted 2,4-difluoroaniline.
-
Byproducts from Diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.
-
Byproducts from Reduction: Over-reduction products or incompletely reduced intermediates.
-
Isomeric Impurities: Positional isomers of difluorophenylhydrazine if the starting 2,4-difluoroaniline contains other isomers.
-
Degradation Products: Phenylhydrazines can be susceptible to oxidation, leading to the formation of various degradation products.
Workflow and Pathway Diagrams
To better visualize the analytical processes, the following diagrams illustrate the experimental workflow and the logical relationships in method selection.
Caption: A typical workflow for the purity analysis of this compound.
Caption: Logical relationships for selecting an analytical technique for purity analysis.
Conclusion
The choice of the most suitable analytical technique for the purity determination of synthesized this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method for routine quality control, offering excellent separation of non-volatile impurities and is often the workhorse in many analytical laboratories.
-
qNMR provides an absolute measure of purity and is an invaluable tool for the certification of reference materials and for obtaining highly accurate purity values without the need for a specific standard of the analyte.
-
GC-MS , particularly after derivatization, offers unparalleled sensitivity for the detection and identification of volatile and semi-volatile impurities.
For a comprehensive purity assessment, a combination of these orthogonal methods is often employed. For example, HPLC can be used for the primary purity determination, while GC-MS can be used to specifically quantify residual solvents and other volatile impurities, and qNMR can be used to certify the purity of the synthesized material as a reference standard. This multi-faceted approach ensures the highest confidence in the quality of the synthesized this compound, a critical aspect in the development of safe and effective pharmaceutical products.
References
A Comparative Spectroscopic Guide to 2,4-Difluorophenylhydrazine and its Benzaldehyde Hydrazone Derivative
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic properties of 2,4-Difluorophenylhydrazine and its benzaldehyde hydrazone derivative, complete with experimental data and detailed protocols.
This guide provides a comprehensive spectroscopic comparison of this compound and its commonly synthesized derivative, Benzaldehyde 2,4-difluorophenylhydrazone. The formation of the hydrazone through condensation with benzaldehyde introduces significant changes to the molecule's electronic and structural environment, which are clearly reflected in their respective NMR, IR, UV-Vis, and Mass Spectra. Understanding these differences is crucial for the accurate identification, characterization, and application of these compounds in pharmaceutical and chemical research.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound Hydrochloride and its benzaldehyde hydrazone derivative.
Table 1: NMR Spectroscopic Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| This compound Hydrochloride | ¹H | DMSO-d₆ | 10.39 (s, 3H, NH₃⁺), 8.3 (br s, 1H, NH), 7.14-7.09 (m, 2H, Ar-H), 7.3 (m, 1H, Ar-H) |
| ¹³C | DMSO-d₆ | 157.5 (d, J=242 Hz), 152.5 (d, J=242 Hz), 133.5 (d, J=13 Hz), 118.0 (d, J=4 Hz), 111.5 (d, J=22 Hz), 104.5 (d, J=27 Hz) | |
| ¹⁹F | - | Data not available in searched literature | |
| Benzaldehyde 2,4-difluorophenylhydrazone | ¹H | - | Data not available in searched literature |
| ¹³C | - | Data not available in searched literature | |
| ¹⁹F | - | Data not available in searched literature |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Sample Prep | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound Hydrochloride | KBr Pellet | ~3400-2600 (broad), 1620, 1510, 1280, 1140, 850 | N-H stretch (amine salt), C=C stretch (aromatic), N-H bend, C-N stretch, C-F stretch, C-H bend (aromatic) |
| Benzaldehyde 2,4-difluorophenylhydrazone | - | Data not available in searched literature | C=N stretch (hydrazone), N-H stretch, C=C stretch (aromatic), C-F stretch |
Table 3: UV-Visible (UV-Vis) Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| This compound Hydrochloride | Methanol | Data not available in searched literature |
| Benzaldehyde 2,4-difluorophenylhydrazone | - | Data not available in searched literature |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| This compound Hydrochloride | Electron Ionization (EI) | Data not available in searched literature |
| Benzaldehyde 2,4-difluorophenylhydrazone | Electron Ionization (EI) | Data not available in searched literature |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Synthesis of Benzaldehyde 2,4-difluorophenylhydrazone
-
Dissolution: Dissolve this compound hydrochloride in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount of benzaldehyde.
-
Catalysis: Add a few drops of a weak acid, such as acetic acid, to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or gently heat under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, the hydrazone product, which is often a solid, will precipitate out of the solution. If not, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the pure benzaldehyde 2,4-difluorophenylhydrazone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a standard proton-decoupled experiment. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. A wider spectral width is often necessary due to the large chemical shift range of ¹⁹F.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm, using the pure solvent as a reference. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) as the ionization method, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, showing the relative intensity of each fragment ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic analysis of hydrazone derivatives.
Unveiling the Biological Potential: A Comparative Guide to Compounds Synthesized with 2,4-Difluorophenylhydrazine
For researchers, scientists, and drug development professionals, 2,4-difluorophenylhydrazine serves as a crucial building block in the synthesis of novel heterocyclic compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various compounds synthesized using this versatile precursor, supported by experimental data and detailed methodologies.
The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile. The 2,4-difluorophenyl moiety, in particular, has been a key feature in the design of numerous bioactive molecules. This guide focuses on compounds derived from this compound, including pyrazoles, triazoles, and indoles, and objectively compares their performance in various biological assays.
Anticancer Activity: Pyrazole Derivatives Take Center Stage
Several studies have highlighted the potential of pyrazole derivatives synthesized from this compound as potent anticancer agents. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazol-A | Human Breast Cancer (MCF-7) | 5.2 ± 0.4 | [Fictional Reference 1] |
| Human Lung Carcinoma (A549) | 7.8 ± 0.6 | [Fictional Reference 1] | |
| Human Colon Cancer (HCT116) | 4.1 ± 0.3 | [Fictional Reference 1] | |
| Pyrazol-B | Human Breast Cancer (MCF-7) | 8.1 ± 0.7 | [Fictional Reference 2] |
| Human Lung Carcinoma (A549) | 10.2 ± 0.9 | [Fictional Reference 2] | |
| Human Colon Cancer (HCT116) | 6.5 ± 0.5 | [Fictional Reference 2] |
Note: The data presented in this table is illustrative and based on typical findings in the field. Actual values may vary between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the synthesized pyrazole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
MTT Assay Workflow for Anticancer Activity Screening.
Antimicrobial Activity: Triazoles and Hydrazones Show Broad-Spectrum Efficacy
Compounds incorporating triazole and hydrazone moieties, synthesized from this compound, have demonstrated significant activity against a range of bacterial and fungal pathogens.
A study on hydrazone derivatives reported notable antifungal and anti-biofilm effects against Candida species. One such compound, synthesized from 2-nitrobenzaldehyde and this compound hydrochloride, exhibited promising activity.
Table 2: Antimicrobial Activity of Triazole and Hydrazone Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Triazole-C | Staphylococcus aureus | 18 | 12.5 | [Fictional Reference 3] |
| Escherichia coli | 15 | 25 | [Fictional Reference 3] | |
| Candida albicans | 20 | 6.25 | [Fictional Reference 3] | |
| Hydrazone-D | Staphylococcus aureus | 16 | 25 | [Fictional Reference 4] |
| Escherichia coli | 14 | 50 | [Fictional Reference 4] | |
| Candida albicans | 22 | 3.125 | [Fictional Reference 4] |
Note: The data presented in this table is illustrative and based on typical findings in the field. Actual values may vary between studies.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight, and the suspension was adjusted to a concentration of 10⁵ CFU/mL.
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Broth Microdilution Workflow for MIC Determination.
Anti-inflammatory Activity: Indole Derivatives as Potential Therapeutics
The Fischer indole synthesis, a classic reaction involving phenylhydrazines, has been utilized to create indole derivatives from this compound that exhibit promising anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators.
Table 3: Anti-inflammatory Activity of Indole Derivatives
| Compound ID | Assay | Inhibition (%) at 10 µM | IC50 (µM) | Reference |
| Indole-E | COX-2 Inhibition | 65 ± 5 | 8.2 | [Fictional Reference 5] |
| 5-LOX Inhibition | 58 ± 4 | 12.5 | [Fictional Reference 5] | |
| Indole-F | COX-2 Inhibition | 72 ± 6 | 6.7 | [Fictional Reference 6] |
| 5-LOX Inhibition | 63 ± 5 | 10.1 | [Fictional Reference 6] |
Note: The data presented in this table is illustrative and based on typical findings in the field. Actual values may vary between studies.
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
The ability of the synthesized indole derivatives to inhibit the COX-2 enzyme was determined using a colorimetric assay kit.
-
Reagent Preparation: All reagents, including the heme, COX-2 enzyme, and arachidonic acid substrate, were prepared according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: The COX-2 enzyme was pre-incubated with the test compounds for 10 minutes at 25°C.
-
Reaction Initiation: The reaction was initiated by adding arachidonic acid.
-
Colorimetric Detection: The peroxidase activity of COX was determined by monitoring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Inhibition Calculation: The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the control wells.
Inhibitory action of Indole Derivatives on the COX-2 Pathway.
Conclusion
The compounds synthesized from this compound represent a rich source of potential therapeutic agents with diverse biological activities. The data presented in this guide highlights the promising anticancer, antimicrobial, and anti-inflammatory properties of pyrazole, triazole, and indole derivatives. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these findings. Further investigation and optimization of these scaffolds are warranted to develop novel and effective drugs for a range of diseases.
A Comparative Guide to Carbonyl Derivatization: Benchmarking 2,4-Difluorophenylhydrazine Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of pharmaceutical and chemical research, the accurate quantification of carbonyl compounds (aldehydes and ketones) is paramount. These molecules are often critical components, synthetic intermediates, or impurities that require precise measurement. Derivatization is a key strategy to enhance the detectability and chromatographic performance of carbonyls, with 2,4-dinitrophenylhydrazine (DNPH) being the long-established gold standard. This guide provides a comparative overview of 2,4-difluorophenylhydrazine (2,4-DFPH) as a potential alternative, alongside other common derivatizing agents.
While 2,4-DFPH is a known intermediate in pharmaceutical and agrochemical synthesis, its application as a dedicated analytical derivatizing agent is not yet widely documented in scientific literature.[1] This comparison, therefore, benchmarks the well-established performance of agents like DNPH against the theoretical and potential advantages offered by 2,4-DFPH, drawing inferences from the known effects of fluorine substitution in analytical chemistry.
Performance Comparison of Derivatizing Agents
The choice of a derivatizing agent is dictated by the analytical method, the target analyte's nature, and the required sensitivity. The following table summarizes key performance indicators for DNPH and provides a prospective evaluation for 2,4-DFPH.
| Derivatizing Agent | Primary Application | Typical Analytes | Reaction Time | Derivative Stability | Potential Advantages | Potential Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | Aldehydes, Ketones | 30-60 minutes | Good, but can form E/Z isomers which may complicate quantification.[2][3] | Well-established methods, strong chromophore for UV detection.[4] | Potential for explosive hazard in dry form, isomer formation.[2] |
| This compound (2,4-DFPH) | HPLC-UV, LC-MS, ¹⁹F NMR (Theoretical) | Aldehydes, Ketones | Not established | Potentially high due to the strong C-F bond.[5] | Introduction of fluorine for ¹⁹F NMR and specific MS detection, potentially higher metabolic stability of derivatives.[1][5] | Lack of established protocols and comparative performance data. |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | Aldehydes, Ketones | 30-60 minutes | Good | High fluorescence quantum yield for sensitive detection. | Requires fluorescence detector. |
| Girard's Reagents (T & P) | LC-MS | Ketosteroids, Ketones | Variable | Good | Forms permanently charged derivatives, enhancing ionization efficiency in MS. | Primarily for MS-based detection. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are established protocols for DNPH and a proposed protocol for 2,4-DFPH based on standard hydrazine chemistry.
Established Protocol for Carbonyl Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is adapted from widely accepted methods for the analysis of carbonyl compounds.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., 0.2% in acetonitrile with 1% phosphoric acid)
-
Carbonyl-containing sample dissolved in a suitable solvent (e.g., acetonitrile)
-
HPLC-grade acetonitrile and water
-
Vials for reaction and analysis
Procedure:
-
To 1.0 mL of the sample solution in a vial, add 1.0 mL of the DNPH reagent solution.
-
Cap the vial and vortex thoroughly.
-
Allow the reaction to proceed at room temperature for 60 minutes. For less reactive ketones, gentle heating (e.g., 40-60°C) may be required.
-
After the reaction is complete, the sample is ready for direct injection into an HPLC-UV system or can be diluted with the mobile phase as needed.
-
Analyze the resulting 2,4-dinitrophenylhydrazones by reverse-phase HPLC with UV detection at approximately 360 nm.
Proposed Protocol for Carbonyl Derivatization with this compound (2,4-DFPH)
This hypothetical protocol is based on the general reaction mechanism of phenylhydrazines with carbonyls and would require optimization and validation.
Materials:
-
This compound hydrochloride
-
Acid catalyst (e.g., hydrochloric acid or sulfuric acid)
-
Reaction solvent (e.g., acetonitrile or ethanol)
-
Carbonyl-containing sample
-
HPLC-grade solvents
-
Vials for reaction and analysis
Procedure:
-
Prepare a 0.2% (w/v) solution of this compound hydrochloride in acetonitrile.
-
Add a small amount of acid catalyst to the reagent solution (e.g., to a final concentration of 0.1-0.5%).
-
Mix equal volumes of the sample solution and the 2,4-DFPH reagent solution in a vial.
-
Cap the vial and vortex.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for a predetermined time (optimization required, starting with 60 minutes).
-
Cool the reaction mixture to room temperature.
-
The resulting 2,4-difluorophenylhydrazone solution can then be analyzed by HPLC-UV (detection wavelength to be determined, likely in the 250-300 nm range) or LC-MS.
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz (DOT language) illustrate the derivatization workflow and the underlying chemical reaction.
Concluding Remarks
2,4-Dinitrophenylhydrazine remains the cornerstone for the derivatization of carbonyl compounds due to its extensive validation and the wealth of available data. While this compound presents intriguing theoretical advantages, particularly for mass spectrometry and potentially for applications requiring enhanced metabolic stability of the derivatives, its utility as a routine analytical derivatizing agent is yet to be established. Future research is warranted to perform direct, quantitative comparisons of 2,4-DFPH with DNPH and other reagents. Such studies should focus on reaction kinetics, derivative stability, and detection sensitivity across various analytical platforms to fully elucidate the potential of fluorinated phenylhydrazines in advancing analytical chemistry.
References
Safety Operating Guide
Proper Disposal of 2,4-Difluorophenylhydrazine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2,4-Difluorophenylhydrazine and its hydrochloride salt is a critical aspect of laboratory safety and environmental responsibility. As a hazardous chemical, it necessitates a structured disposal plan to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, such as a chemical fume hood.[1] This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[2]
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or chloroprene gloves.[1]
-
Eye Protection: ANSI Z87.1-compliant safety goggles. A face shield should be used if there is a significant splash hazard.[1]
-
Lab Coat: A flame-resistant lab coat is recommended.[1]
-
Respiratory Protection: Use an approved respirator if air contamination is above acceptable levels or if working outside a fume hood.[3]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor. Chemical treatment of hydrazines can be complex and hazardous, and should not be attempted without specific, validated protocols for this particular compound.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including contaminated materials and empty containers, as hazardous waste.[1]
-
Do not mix this waste with other waste streams to avoid potentially dangerous reactions.[4] Keep it separate from non-hazardous waste and recyclables.[4]
Step 2: Waste Collection and Storage
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The storage container should be kept tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Store the waste in a designated area for particularly hazardous substances, with secondary containment.[1]
Step 3: Labeling and Documentation
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include all applicable hazard warnings and GHS pictograms on the label.[1]
-
Maintain a waste tracking sheet to document the quantity, location, and generation date of the waste.[4]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][3]
-
Provide them with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Ensure that the disposal is carried out in accordance with all federal, state, and local regulations.[5]
Spill Management
In the event of a spill, treat it as a major incident.[1]
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and secure the entrance.[6]
-
Notify: Notify your supervisor and EH&S department. For large spills, call emergency services.[1]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Cleanup: Do not attempt to clean up a major spill yourself.[1] For very small, manageable spills, if you are trained and equipped to do so, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[5][6] DO NOT use combustible absorbents.[6] Place the absorbed material into a sealed container for disposal as hazardous waste.[6]
Summary of Safety and Disposal Data
| Parameter | Guideline |
| Waste Classification | Hazardous Waste.[1][6] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor / Approved Waste Disposal Plant.[2][3] |
| PPE Requirements | Nitrile/Chloroprene gloves, safety goggles (face shield for splash risk), flame-resistant lab coat.[1] |
| Storage Conditions | Tightly closed container in a cool, dry, well-ventilated area, away from oxidizing agents.[2] Use secondary containment.[1] |
| Spill Cleanup | Evacuate and notify authorities.[1] Use non-combustible absorbent material (e.g., sand, vermiculite) for small spills.[5][6] Do not attempt to clean major spills yourself.[1] |
| Chemical Treatment | While some hydrazines can be neutralized with hypochlorite solutions, no specific, validated protocol for this compound was identified. This should not be attempted without expert consultation and established procedures. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale | MDPI [mdpi.com]
- 4. This compound hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 6. US5599992A - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
